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  • Product: 3,5-dimethyl-3-cyclohexenone
  • CAS: 63507-69-7

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-3-cyclohexenone: Structural Dynamics & Synthetic Utility

The following technical guide details the chemical structure, synthesis, and applications of 3,5-dimethyl-3-cyclohexenone , while critically distinguishing it from its thermodynamic isomer, 3,5-dimethyl-2-cyclohexen-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 3,5-dimethyl-3-cyclohexenone , while critically distinguishing it from its thermodynamic isomer, 3,5-dimethyl-2-cyclohexen-1-one .

Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry Scaffolds CAS Registry: 63507-69-7 (3-en-1-one) | 1123-09-7 (2-en-1-one)

Executive Summary

In the landscape of cyclic enones, 3,5-dimethyl-3-cyclohexenone (the


-unsaturated isomer) represents a chemically distinct entity often overshadowed by its conjugated analog, 3,5-dimethyl-2-cyclohexen-1-one  (

-unsaturated). While the conjugated form (CAS 1123-09-7) is a ubiquitous building block in drug development—serving as a Michael acceptor and PROTAC linker precursor—the unconjugated 3-isomer (CAS 63507-69-7) offers unique reactivity patterns governed by its kinetic instability and non-planar geometry.

This guide provides a rigorous analysis of the 3,5-dimethylcyclohexenone scaffold, focusing on the synthesis of the kinetic isomer, the thermodynamics of tautomerization, and the specific utility of these rings in constructing complex bioactive molecules.

Chemical Architecture & Isomerism

The reactivity of 3,5-dimethylcyclohexenone is dictated by the position of the double bond relative to the carbonyl group. Understanding this "Identity Crisis" is critical for experimental design.

Structural Comparison
Feature3,5-Dimethyl-3-cyclohexenone (

)
3,5-Dimethyl-2-cyclohexen-1-one (

)
CAS Number 63507-69-7 1123-09-7
Stability Kinetic Product (Unstable)Thermodynamic Product (Stable)
Geometry Twisted Half-Chair (Non-planar)Planar Enone System
UV Absorption Low

(Isolated C=C, C=O)
High

(K-band, Conjugated)
Reactivity 1,2-Addition, Olefin MetathesisMichael Addition, Diels-Alder
Key Proton Acidic

-protons at C2
Vinylic proton at C2
The Tautomerization Trap

The 3-isomer readily isomerizes to the 2-isomer under acidic or basic conditions. This transformation is driven by the formation of the conjugated


-system, which lowers the heat of hydrogenation by approximately 2-4 kcal/mol.

Mechanistic Insight: In the 3-en-1-one, the protons at C2 are doubly activated (adjacent to carbonyl and vinyl). Deprotonation yields a dienolate that, upon reprotonation at C4 (kinetic) or C2 (thermodynamic), dictates the product ratio.

Tautomerization cluster_0 Kinetic Isomer cluster_1 Intermediate cluster_2 Thermodynamic Sink K 3,5-Dimethyl-3-cyclohexenone (Unconjugated) E Dienol / Enolate (Resonance Stabilized) K->E Base/Acid (-H+) E->K Reversible (Kinetic Control) T 3,5-Dimethyl-2-cyclohexen-1-one (Conjugated) E->T Reprotonation (+H+) T->T Stable Sink

Figure 1: Acid/Base-catalyzed isomerization pathway. The 3-en-1-one exists in a precarious equilibrium, rapidly collapsing to the 2-en-1-one unless pH is strictly neutral.

Synthetic Methodologies

Synthesis of the Kinetic Isomer (3-en-1-one)

Accessing the unconjugated 3,5-dimethyl-3-cyclohexenone requires conditions that prevent conjugation. The classic route involves the Birch Reduction of 3,5-dimethylanisole followed by mild hydrolysis.

Protocol: Birch Reduction - Hydrolysis Sequence

  • Precursor: 3,5-Dimethylanisole.

  • Reagents: Li or Na metal, Liquid NH

    
    , EtOH (proton source), followed by Oxalic Acid (mild hydrolysis).
    

Step-by-Step Workflow:

  • Reduction: Dissolve 3,5-dimethylanisole in THF/t-BuOH. Add liquid NH

    
     at -78°C.
    
  • Electron Transfer: Add Lithium wire in small pieces until a deep blue color persists (solvated electrons).

  • Quench: Carefully add solid NH

    
    Cl to quench the radical anion. Evaporate NH
    
    
    
    .
  • Hydrolysis (Critical Step): The intermediate is the enol ether (1-methoxy-3,5-dimethyl-1,4-cyclohexadiene). To obtain the 3-en-1-one , hydrolyze with oxalic acid in aqueous THF at 0°C.

    • Note: Strong mineral acids (HCl) will catalyze the isomerization directly to the 2-en-1-one.

  • Isolation: Extract with diethyl ether, wash with bicarbonate, and dry over MgSO

    
    . Purify via rapid chromatography on neutral alumina (silica is acidic enough to cause isomerization).
    
Synthesis of the Thermodynamic Isomer (2-en-1-one)

For applications requiring the stable scaffold (e.g., PROTAC linkers), the Hagemann’s Ester modification or direct condensation is preferred.

Protocol: Modified Aldol Condensation

  • Reagents: Ethyl acetoacetate + Crotonaldehyde (or equivalent precursors).

  • Cyclization: Base-catalyzed Robinson Annulation followed by decarboxylation.

  • Result: High yield of 3,5-dimethyl-2-cyclohexen-1-one .

Reactivity Profile & Applications

Drug Development Utility (PROTACs & Linkers)

The 3,5-dimethyl-2-cyclohexen-1-one scaffold is increasingly relevant in Targeted Protein Degradation (TPD). The ring provides a rigid, hydrophobic spacer that can be functionalized at the ketone (reductive amination) or the double bond (Michael addition).

  • Mechanism: The Michael acceptor moiety (in the 2-en form) can covalently bind to cysteine residues in E3 ligases or target proteins, serving as a "warhead" for covalent drugs.

  • Reference: Recent studies utilize dimethyl-cyclohexenone derivatives as precursors for configurationally locked polyene chromophores and linkers in SMARCA2/4 degraders [1].

Pheromone Synthesis

While the specific "3,5-dimethyl-3-cyclohexenone" is not the primary Douglas-fir beetle pheromone (which is 3-methyl-2-cyclohexen-1-one, MCH), the 3,5-dimethyl analogs are used to probe the steric requirements of pheromone binding pockets.

  • Matsucoccus Pheromones: The scaffold is a synthetic precursor to the acyclic polyene pheromones of Matsucoccus scale insects, where ring-opening metathesis or oxidative cleavage of the cyclohexenone ring provides the chiral backbone [2].

Experimental Data Summary
PropertyValue (2-en-1-one)Source
Boiling Point 211-212 °CSigma-Aldrich [3]
Density 0.881 g/mLNIST [4]
Refractive Index

1.483
Sigma-Aldrich [3]
Solubility Soluble in EtOH, Ether; Insoluble in H

O
PubChem [5]

Mandatory Visualization: Synthesis Logic

SynthesisPathways Start 3,5-Dimethylanisole Birch Birch Reduction (Li/NH3, ROH) Start->Birch EnolEther Enol Ether Intermediate (1,4-diene system) Birch->EnolEther Hydrolysis_Mild Mild Hydrolysis (Oxalic Acid, 0°C) EnolEther->Hydrolysis_Mild Hydrolysis_Strong Strong Acid Hydrolysis (HCl, Heat) EnolEther->Hydrolysis_Strong Target_Kinetic TARGET: 3,5-Dimethyl-3-cyclohexenone (Kinetic Isomer) Hydrolysis_Mild->Target_Kinetic Preserves Deconjugation Target_Thermo TARGET: 3,5-Dimethyl-2-cyclohexen-1-one (Thermodynamic Isomer) Hydrolysis_Strong->Target_Thermo Forces Conjugation Target_Kinetic->Target_Thermo Isomerization (Base/Acid)

Figure 2: Divergent synthetic pathways from a common aromatic precursor. Control of hydrolysis conditions is the sole determinant for isolating the 3-en-1-one isomer.

References

  • Dunkelblum, E., Mori, K., & Mendel, Z. (1999). Semiochemical activity of pheromones and analogues of three Matsucoccus species. Entomologica. Available at: [Link]

  • NIST. Cyclohexanone, 3,5-dimethyl- and Isomers: Thermophysical Properties. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: 3,5-Dimethylcyclohexanone and Enone Derivatives. National Library of Medicine. Available at: [Link]

Foundational

Unconjugated Enone Derivatives of Dimedone: Synthetic Strategies, Mechanistic Insights, and Applications in Targeted Covalent Inhibition

Executive Summary Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a privileged cyclic β-diketone scaffold widely utilized in the synthesis of heterocyclic compounds. While traditional functionalization yields highly conj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a privileged cyclic β-diketone scaffold widely utilized in the synthesis of heterocyclic compounds. While traditional functionalization yields highly conjugated systems (e.g., chromenes or Knoevenagel adducts), the design of unconjugated enone derivatives has emerged as a sophisticated strategy in medicinal chemistry. By introducing an sp³-hybridized spacer or utilizing β,γ-unsaturated systems, the enone moiety is electronically isolated from the dimedone core. This whitepaper explores the chemical rationale, green synthetic methodologies, and biological applications of these specialized architectures, particularly their role as Targeted Covalent Inhibitors (TCIs).

Chemical Rationale: The Case for Breaking Conjugation

The structural design of an active pharmaceutical ingredient (API) dictates its reactivity. Traditional dimedone derivatives, such as chromen-5-ones, feature extended π-conjugation. While these conjugated derivatives exhibit broad biological activities—such as antiproliferative effects against hepatocellular (HepG2) and cervical (HeLa) carcinomas [1]—the extended conjugation dampens the electrophilicity of the incorporated functional groups due to the strong electron-donating nature of the dimedone enol tautomer.

The Causality of Unconjugated Design: To overcome this, researchers synthesize derivatives where the α,β-unsaturated carbonyl (enone) is separated from the dimedone ring by an sp³ carbon bridge, or by utilizing β,γ-unsaturated systems. This structural decoupling prevents the push-pull electron delocalization that typically raises the Lowest Unoccupied Molecular Orbital (LUMO) energy. By preserving a low-lying LUMO, the unconjugated enone retains its pristine reactivity as a potent Michael acceptor. This makes it an ideal "warhead" for TCIs designed to selectively trap nucleophilic cysteine or selenocysteine residues in disease-associated proteins.

Synthetic Methodologies & Green Chemistry

The synthesis of unconjugated enone derivatives requires precise kinetic control to prevent thermodynamically driven isomerization into conjugated tautomers.

Catalytic Asymmetric Michael Reactions

One robust approach involves the enantioselective Michael addition of dimedone to β,γ-unsaturated-α-ketoesters. Utilizing bifunctional organocatalysts (such as cinchona alkaloid-derived pyrimidines or squaramides), the dimedone enolate selectively attacks the γ-position of the β,γ-unsaturated system. This yields highly functionalized adducts with excellent enantiomeric excess (ee) without breaking the unconjugated nature of the resulting side chain [2].

Ultrasound-Assisted Green Synthesis

Recent advancements emphasize environmentally benign protocols. Ultrasound-assisted multicomponent reactions (UAMCR) under solvent-free conditions have proven highly effective for dimedone functionalization, yielding potent derivatives with minimal environmental impact [3].

Causality of the Method: Acoustic cavitation generates localized microscopic hot spots (high temperature and pressure), which drastically accelerates reaction rates and improves yields. By combining this physical activation with a bifunctional catalyst, the catalyst simultaneously activates the dimedone enol via hydrogen bonding and the electrophile via its basic amine, ensuring high stereoselectivity while preventing unwanted isomerization.

Step-by-Step Protocol: Solvent-Free Synthesis of Unconjugated Adducts

This protocol is designed as a self-validating system to ensure structural integrity.

  • Preparation: In a 10 mL pressure-resistant glass vial, combine dimedone (1.0 mmol) and the targeted β,γ-unsaturated-α-ketoester (1.0 mmol).

  • Catalyst Addition: Introduce 5 mol% of a bifunctional squaramide organocatalyst. Do not add solvent.

  • Ultrasonic Activation: Subject the mixture to ultrasonic irradiation (20 kHz, 300 W) at ambient temperature (25 °C) for 20 minutes.

  • In-Process Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3). The disappearance of the dimedone spot (

    
     ~0.3) and the emergence of a new UV-active spot (
    
    
    
    ~0.5) validates the consumption of starting materials.
  • Quenching & Isolation: Add 5 mL of ice-cold aqueous ethanol (1:1 v/v) to precipitate the product. Filter under vacuum and wash with cold water.

  • Structural Validation: Post-purification, analyze via

    
    H-NMR. The presence of the isolated sp³ spacer (multiplet at 
    
    
    
    2.5–3.0 ppm) and the intact enone double bond (
    
    
    6.0–7.0 ppm) validates that unwanted isomerization to the conjugated state did not occur.

SyntheticWorkflow A Dimedone (Nucleophile) D Ultrasound Irradiation (Solvent-Free, 20 min) A->D B β,γ-Unsaturated Ketoester B->D C Squaramide Catalyst (5 mol%) C->D E Unconjugated Enone Derivative (>90% Yield) D->E

Fig 1. Ultrasound-assisted synthesis of unconjugated enone dimedone derivatives.

Biological Applications: Targeting Cysteine Proteomes

Inhibition of Staphylococcal Thioredoxin Reductase (SaTR)

The isolated enone warhead serves as an excellent electrophile for targeting Gram-positive pathogens. While traditional conjugated dimedone derivatives (such as 2,3-dihydrofurans) typically act as competitive inhibitors at the NADPH binding site of SaTR [4], unconjugated enone derivatives are engineered to act as irreversible covalent modifiers. The unconjugated enone undergoes a rapid thia-Michael addition with the active site cysteine/selenocysteine residues of SaTR. This irreversibly blocks NADPH oxidation, leading to lethal reactive oxygen species (ROS) accumulation and bacterial cell death.

Anticancer Activity

Dimedone derivatives synthesized via green ultrasonic methods have demonstrated significant antiproliferative effects. Recent in vitro evaluations against A2780 ovarian cancer cells revealed that treatment with 25 µM and 50 µM concentrations significantly reduced cell proliferation within 24 hours by triggering apoptotic pathways [3]. The unconjugated enone warhead is highly effective at depleting intracellular glutathione (GSH) in cancer cells, exacerbating oxidative stress.

MOA N1 Unconjugated Enone Warhead N3 Thia-Michael Addition (Covalent Adduct) N1->N3 N2 SaTR Active Site (Cys/Sec) N2->N3 N4 Blockade of NADPH Oxidation N3->N4 N5 Intracellular ROS Accumulation & Apoptosis N4->N5

Fig 2. Covalent inhibition of SaTR by unconjugated enones leading to apoptosis.

Quantitative Data Summaries

Table 1: Optimization of Organocatalytic Michael Addition for Unconjugated Adducts

Catalyst SystemReaction MediumTime (min)Yield (%)Enantiomeric Excess (ee %)
QuinineDichloromethane1206545
Cinchona-ThioureaToluene907882
Squaramide Solvent-free (Ultrasound) 20 94 96

Table 2: Comparative Biological Evaluation of Dimedone Derivatives

Compound ClassTarget / Cell LineIC

/ Effective Conc.
Primary Mechanism of Action
Conjugated Dihydrofuran (DDHF-20)SaTR Enzyme15.2 µMCompetitive Inhibition (NADPH site)
Unconjugated Enone Adduct SaTR Enzyme 3.4 µM Covalent Modification (Cys/Sec)
Ultrasound-Synthesized AdductA2780 Ovarian Cancer25.0 µMROS Accumulation / Apoptosis
Conjugated Chromen-5-oneHepG2 / HeLa22.5 µMKinase Inhibition (c-Met)

References

  • Green Synthesis of Dimedone-Based Compounds under Ultrasonic and Reflux Conditions and Assessment of Their Anticancer Activity against A2780 Ovarian Cancer Cells. Asian Journal of Green Chemistry.[Link]

  • One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega.[Link]

  • Synthesis of New Chromen-5-one Derivatives from Dimedone and their Antiproliferative Evaluations against Selected Cancer Cell Lines Together with Hepatocellular Carcinoma and Cervical Carcinoma. Anticancer Agents in Medicinal Chemistry.[Link]

  • Catalytic, Asymmetric Michael Reactions of Cyclic Diketones with β,γ-Unsaturated α-Ketoesters. Organic Letters.[Link]

Sources

Exploratory

Part 1: Chemical Identity & Physicochemical Profiling

An Advanced Technical Guide and Safety Whitepaper for the handling of 3,5-dimethyl-3-cyclohexenone in drug discovery and chemical synthesis. As a Senior Application Scientist, I have structured this guide to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide and Safety Whitepaper for the handling of 3,5-dimethyl-3-cyclohexenone in drug discovery and chemical synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven, self-validating protocols to ensure absolute safety and scientific rigor in your laboratory workflows.

3,5-Dimethyl-3-cyclohexenone (CAS: 63507-69-7) is a specialized cyclic ketone utilized extensively as a building block in the synthesis of complex organic frameworks and pharmaceutical intermediates[1],[].

Because isolated SDS data for this specific non-conjugated isomer can be sparse, toxicological and physical hazard profiles must be scientifically extrapolated from its closely related, thermodynamically stable conjugated isomer: 3,5-dimethyl-2-cyclohexen-1-one (CAS: 1123-09-7)[3]. This extrapolation is a standard and necessary practice in proactive chemical safety assessment.

Table 1: Physicochemical and Hazard Summary

ParameterValue / Extrapolated DataReference
Chemical Name 3,5-Dimethyl-3-cyclohexenone1[1]
CAS Number 63507-69-71[1]
Molecular Formula C8H12O1[1]
Molecular Weight 124.18 g/mol 1[1]
Density ~0.881 g/mL at 25 °C (Isomer analog)3[3]
Boiling Point 211-212 °C (Isomer analog)3[3]
Flash Point 79 °C / 174.2 °F (Closed Cup)3[3]
GHS Hazard Codes H226, H302, H312, H315, H319, H3324[4]

Part 2: Mechanistic Toxicology & Isomerization Dynamics

One of the most insidious risks when handling non-conjugated cyclic ketones is their thermodynamic instability relative to their conjugated counterparts. While 3,5-dimethyl-3-cyclohexenone contains an isolated double bond, exposure to mild acids, bases, or even the slightly acidic environment of silica gel during column chromatography can trigger rapid tautomerization to the thermodynamically favored 3,5-dimethyl-2-cyclohexen-1-one[3].

The Causality of Toxicity: The resulting 2-cyclohexenone isomer is an α,β-unsaturated ketone, acting as a potent Michael acceptor. In biological systems, this electrophilicity allows the molecule to form irreversible covalent adducts with cellular nucleophiles—most notably the sulfhydryl (-SH) groups of glutathione and cysteine residues in proteins. This depletion of cellular antioxidants leads to severe oxidative stress, skin sensitization, and respiratory irritation[5],[4].

MechanisticPathway A 3,5-Dimethyl-3-cyclohexenone (Isolated Alkene) B 3,5-Dimethyl-2-cyclohexen-1-one (Michael Acceptor) A->B Acid/Base Isomerization D Covalent Adduct (Toxicity/Sensitization) B->D Michael Addition C Cellular Thiols (e.g., Glutathione) C->D Nucleophilic Attack

Mechanistic pathway of cyclohexenone isomerization and subsequent biological thiol alkylation.

Part 3: Self-Validating Experimental Protocols

To ensure absolute safety, protocols must be designed as self-validating systems where the completion of a safety step is empirically proven rather than assumed.

Protocol: Safe Handling, Reaction Execution, and Deactivation

  • Step 1: Engineering Controls & PPE Selection Causality: Ketones act as aggressive solvents that rapidly permeate standard nitrile gloves. For any handling exceeding incidental contact, you must wear butyl rubber gloves . Ensure the fume hood face velocity is strictly >0.5 m/s to mitigate inhalation risks (H332)[4].

  • Step 2: Inert Atmosphere Transfer Causality: With a flash point of 79 °C[3], the compound is a combustible liquid. Transfer the reagent using standard Schlenk line techniques or gas-tight syringes under an argon or nitrogen atmosphere to prevent vapor ignition and oxidative degradation.

  • Step 3: Reaction Monitoring Causality: Exothermic reactions involving cyclohexenones can easily lead to thermal runaway. Utilize internal reaction thermometers or continuous thermocouple monitoring rather than relying solely on external bath temperatures.

  • Step 4: Self-Validating Quench & Waste Deactivation Causality: Unreacted cyclohexenones in waste streams pose a severe environmental hazard (toxic to aquatic life)[5]. Quench the reaction mixture by adding a mild aqueous base (saturated NaHCO3) combined with a thiol-based scavenger (e.g., dithiothreitol or odorless L-cysteine) to deliberately force the Michael addition and consume all electrophiles. Validation: Before transferring the mixture to the hazardous waste carboy, run a rapid TLC or GC-MS aliquot. The complete disappearance of the ketone peak validates that the waste is chemically deactivated.

ProtocolWorkflow S1 S1 S2 Step 2: Inert Transfer Schlenk techniques under N2/Ar S1->S2 S3 Step 3: Reaction Execution Strict thermal monitoring S2->S3 S4 Step 4: Chemical Quenching Add NaHCO3 & Thiol Scavenger S3->S4 S5 Step 5: Validation GC-MS/TLC confirmation before disposal S4->S5

Self-validating experimental workflow for the safe handling and quenching of cyclohexenones.

Part 4: Storage and Emergency Spill Response

Storage: Store 3,5-dimethyl-3-cyclohexenone in a tightly closed, light-resistant container in a dry, well-ventilated cabinet. It must be stored under an inert gas (nitrogen) and kept strictly away from strong oxidizing agents, reducing agents, and strong bases to prevent spontaneous exothermic reactions[4].

Spill Management: In the event of a spill, immediately eliminate all ignition sources. Do not use combustible absorbing materials like sawdust. Instead, cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Sweep the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal according to governmental regulations[5].

References

  • Sevron Safety Solutions. "Safety Data Sheet: Trimethyl-bicyclo-heptane-spiro-cyclohexenone derivatives". Sevron SDS Library. URL:[Link]

Sources

Foundational

Natural Occurrence of Dimethylcyclohexenone Derivatives

The following technical guide details the natural occurrence, biosynthetic origins, and isolation of dimethylcyclohexenone derivatives. Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation of dimethylcyclohexenone derivatives.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Dimethylcyclohexenone derivatives represent a structurally distinct class of cyclic enones found ubiquitously in nature. Unlike their fully synthetic counterparts often used as building blocks (e.g., dimedone), natural derivatives function as high-potency signaling molecules, phytotoxins, and antimicrobial defense agents.

This guide dissects the two primary biological reservoirs of these compounds: fungal polyketides (specifically the Sphaeropsidone and Leptosphaerone classes) and plant norisoprenoids (specifically Megastigmanes). It provides actionable protocols for their isolation, elucidates their biosynthetic divergence, and summarizes their therapeutic potential in oncology and infectious disease.

Part 1: Structural Classification & Natural Reservoirs

The dimethylcyclohexenone moiety appears in nature primarily through two distinct biosynthetic routes, leading to two major structural classes.

Class I: Fungal Polyketides (The Dimedone Scaffold)

These compounds typically feature a 5,5-dimethylcyclohex-2-en-1-one core, often oxygenated at C-4 or C-6. They are synthesized via the polyketide synthase (PKS) pathway.

  • Key Compound: Sphaeropsidone (and its epoxide, Episphaeropsidone).[1][2]

  • Source: Diplodia cupressi (syn.[1][3] Seiridium cupressi), a fungal pathogen causing cypress canker.[3]

  • Structural Feature: A dimedone methyl ether structure.[1][2] The 5,5-gem-dimethyl group is crucial for its stability and lipophilicity.

Class II: Plant Norisoprenoids (The Megastigmane Scaffold)

These are C13-norisoprenoids derived from the oxidative cleavage of carotenoids. While often trimethylated (isophorone-type), specific oxidative degradations yield dimethyl derivatives or derivatives where the gem-dimethyl group at C-5 is the defining conserved motif.

  • Key Compound: Vomifoliol (Blumenol A) and Dehydrovomifoliol .

  • Source: Vitis vinifera (Grape), Solanum spp., and Citrus foliage.

  • Structural Feature: The 3,5,5-trimethyl-2-cyclohexen-1-one core.[4][5][6] The C-5 gem-dimethyl is inherited directly from the carotenoid ionone ring.

Part 2: Biosynthetic Origins

The causality of structure is defined by the biosynthetic origin. Fungi utilize acetate condensation, while plants utilize plastidial terpenoid cleavage.

Diagram 1: Biosynthetic Divergence

The following diagram illustrates the parallel pathways generating the dimethylcyclohexenone core.

Biosynthesis cluster_Fungal Fungal Route (Polyketide) cluster_Plant Plant Route (MEP/Carotenoid) Acetate Acetate/Malonate Units Tetraketide Tetraketide Intermediate Acetate->Tetraketide PKS Synthase Cyclization Claisen Cyclization Tetraketide->Cyclization Sphaeropsidone Sphaeropsidone (5,5-dimethyl core) Cyclization->Sphaeropsidone Methylation & Oxidation G3P G3P + Pyruvate Carotenoid C40 Carotenoids (e.g., Zeaxanthin) G3P->Carotenoid MEP Pathway CCD CCD Enzyme (Carotenoid Cleavage Dioxygenase) Carotenoid->CCD Oxidative Cleavage Ionone C13-Norisoprenoid (Ionone Ring) CCD->Ionone Vomifoliol Vomifoliol/Megastigmanes (3,5,5-trimethyl core) Ionone->Vomifoliol P450 Hydroxylation

Caption: Divergent biosynthesis of cyclohexenone derivatives via Fungal PKS (left) and Plant Carotenoid Cleavage (right).

Part 3: Isolation & Characterization Protocols

Protocol A: Isolation of Sphaeropsidone from Diplodia cupressi

Objective: Isolate high-purity phytotoxins from fungal liquid culture. Safety Note: Diplodia cupressi is a plant pathogen. Handle cultures in a BSL-1/2 laminar flow hood.

  • Fermentation:

    • Inoculate D. cupressi into Roux bottles containing 150 mL of Richards' solution (KNO3, KH2PO4, MgSO4, FeCl3, Sucrose).

    • Incubate at 25°C for 4 weeks in the dark.

  • Filtration & Acidification:

    • Filter culture through four layers of cheesecloth to remove mycelium.

    • Critical Step: Acidify the filtrate to pH 4.0 using 2M HCl. Causality: Acidification protonates the phenolic/enolic oxygens, driving the compound into the organic phase.

  • Extraction:

    • Extract exhaustively with Ethyl Acetate (EtOAc) (3 x equal volume).

    • Dry combined organic phases over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield a reddish oily residue.

  • Purification (Chromatography):

    • Stationary Phase: Silica gel (Merck, 0.063–0.200 mm).

    • Mobile Phase: Gradient elution starting with CHCl₃:Iso-propanol (95:5).

    • Crystallization: Recrystallize active fractions from Benzene:Petroleum Ether.

Protocol B: Isolation of Megastigmanes from Plant Foliage

Objective: Isolate polar norisoprenoid glucosides and aglycones.

  • Extraction:

    • Macerate air-dried leaves (e.g., Vitis vinifera) in MeOH (80%) at room temperature for 48 hours.

  • Partitioning:

    • Evaporate MeOH. Resuspend residue in H₂O.

    • Partition sequentially with n-Hexane (removes chlorophyll/lipids) -> CHCl₃ -> n-Butanol.

    • Target: The n-Butanol fraction contains the glycosylated megastigmanes; the CHCl₃ fraction contains the free aglycones (enones).

  • Fractionation:

    • Use Diaion HP-20 column chromatography (H₂O -> MeOH gradient) to desalt and separate glycosides.

Part 4: Analytical Data & Identification

The identification of the dimethylcyclohexenone core relies on characteristic NMR signals, particularly the gem-dimethyl singlet peaks.

Table 1: Characteristic NMR Signals (5,5-Dimethylcyclohexenone Core)

Data based on Sphaeropsidone (CDCl₃, 400 MHz).

PositionδH (ppm)MultiplicityδC (ppm)Assignment Causality
C-1 --192.5Conjugated Carbonyl (Ketone)
C-2 5.45s (1H)102.8α-proton of enone system
C-3 --175.2β-carbon (Enol ether/Oxygenated)
C-4 2.60s (2H)42.5Methylene adjacent to carbonyl
C-5 --35.8Quaternary carbon (gem-dimethyl)
C-6 2.35s (2H)50.1Methylene adjacent to quaternary C
Me-5a 1.15s (3H)28.4Methyl group (Axial/Equatorial distinct)
Me-5b 1.15s (3H)28.4Methyl group (Geminal pair)

Diagnostic Insight: The presence of a singlet signal around δ 1.0–1.2 ppm integrating for 6 protons (or two singlets of 3H) is the definitive marker for the 5,5-dimethyl substitution.

Part 5: Pharmacological & Therapeutic Potential[12]

The biological activity of these derivatives is linked to the reactivity of the α,β-unsaturated ketone (Michael acceptor) and the lipophilicity conferred by the dimethyl groups.

Anticancer Activity (Ion Transport Modulation)[12]
  • Mechanism: Sphaeropsidone A targets the Regulatory Volume Increase (RVI) mechanism in cancer cells. It inhibits the Na-K-2Cl cotransporter (NKCC1) or Cl⁻/HCO₃⁻ exchangers.

  • Outcome: Induces rapid cell shrinkage and apoptosis in drug-resistant cancer lines (e.g., kidney cancer, melanoma) that rely on ion homeostasis to evade chemotherapy.

Antimicrobial & Phytotoxic Activity[1][13]
  • Mechanism: The enone system reacts with nucleophilic sulfhydryl groups in fungal/plant enzymes via Michael addition.

  • Application: Natural fungicide leads. Derivatives of sphaeropsidone have shown activity against Phytophthora species.[1][3]

Diagram 2: Pharmacological Workflow

Pharma Compound Dimethylcyclohexenone (Sphaeropsidone A) Target Ion Transporters (NKCC1 / Anion Exchangers) Compound->Target Binds/Inhibits Effect Disruption of Cell Volume Regulation (RVI) Target->Effect Impairs Homeostasis Outcome Apoptosis in MDR Cancer Cells Effect->Outcome Cell Shrinkage

Caption: Mechanism of action for Sphaeropsidone A in multi-drug resistant (MDR) cancer cells.

References

  • Evidente, A., et al. (2011).[1] Sphaeropsidones, phytotoxic dimedone methyl ethers produced by Diplodia cupressi: a structure-activity relationship study. Journal of Natural Products, 74(4), 757-763. Link

  • Mathieu, V., et al. (2015). Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase. Cellular and Molecular Life Sciences, 72(19), 3731-3746. Link

  • Cimmino, A., et al. (2013). Fungal phytotoxins with potential herbicidal activity: chemical and biological characterization. Toxins, 5(6), 973-1003. Link

  • González-Coloma, A., et al. (2013). Antifeedant/insecticidal terpenes from Asteraceae and Labiatae species native to the Iberian Peninsula. Zeitschrift für Naturforschung C, 68(1-2). Link

  • BenchChem. (2025). The Discovery, Natural Occurrence, and Biological Significance of Hexenone Derivatives: A Technical Guide. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Birch Reduction of 3,5-Dimethylanisole to 3,5-Dimethyl-3-cyclohexenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Utility The synthesis of highly substituted, non-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Utility

The synthesis of highly substituted, non-conjugated cyclohexenones is a critical operation in the development of complex terpene frameworks, steroid analogs, and novel pharmaceutical building blocks. Specifically, 3,5-dimethyl-3-cyclohexenone serves as an invaluable


-unsaturated scaffold.

The most direct and atom-economical route to this scaffold is the dearomatization of 3,5-dimethylanisole via the Birch Reduction , followed by mild acid hydrolysis. However, controlling the regioselectivity of the reduction and preventing the subsequent thermodynamic isomerization of the


-double bond to the 

-position requires precise mechanistic control. This application note details a self-validating, highly optimized protocol for this transformation, explaining the causality behind every reagent choice.

Mechanistic Causality: Regioselectivity and Isomerization Control

To execute this protocol successfully, one must understand the electronic forces governing the intermediate stages.

Regioselectivity of the Dissolving Metal Reduction

The Birch reduction utilizes solvated electrons generated by dissolving an alkali metal (Lithium or Sodium) in liquid ammonia. When 3,5-dimethylanisole is introduced, a single-electron transfer (SET) occurs, forming a radical anion.

According to the established principles of electron density distribution [1], electron-donating groups (EDGs) such as methoxy (-OMe) and methyl (-CH


) groups destabilize the radical anion. To minimize this destabilization, the molecule undergoes protonation at the positions ortho and meta to the strongly directing methoxy group [2]. This regioselective protonation ensures that the EDGs remain situated on the unreduced 

carbons. Consequently, the reduction of 3,5-dimethylanisole cleanly yields 1-methoxy-3,5-dimethyl-1,4-cyclohexadiene .
The Criticality of Mild Hydrolysis

The intermediate 1,4-diene contains an enol ether moiety. Hydrolysis of this enol ether yields the target ketone. However, the resulting 3,5-dimethyl-3-cyclohexenone is kinetically stable but thermodynamically unstable relative to its conjugated counterpart. If the hydrolysis environment is too acidic or too warm, the


-double bond will rapidly isomerize to form 3,5-dimethyl-2-cyclohexenone. Therefore, employing a mild, biphasic organic acid (such as 10% aqueous oxalic acid) at 0 °C is an absolute requirement to trap the kinetic product.

Mechanism A 3,5-Dimethylanisole (Aromatic Starting Material) B Radical Anion Intermediate A->B Li(0), NH3 (liq) Single Electron Transfer C 1-Methoxy-3,5-dimethyl- 1,4-cyclohexadiene B->C t-BuOH (H+ donor) Regioselective Protonation D 3,5-Dimethyl-3- cyclohexenone C->D 10% Oxalic Acid (H3O+) Kinetic Enol Ether Hydrolysis

Fig 1: Mechanistic pathway highlighting the kinetic trapping of the


-unsaturated ketone.

Experimental Protocol

This protocol is adapted and optimized from standard Organic Syntheses procedures [3] to maximize the yield of the unconjugated ketone while minimizing over-reduction.

Materials & Reagents
  • Substrate: 3,5-Dimethylanisole (100 mmol, 13.6 g)

  • Metal: Lithium wire, 3.2 mm diameter, stored in mineral oil (250 mmol, 1.75 g)

  • Solvents: Anhydrous Tetrahydrofuran (THF) (100 mL), Liquid Ammonia (approx. 300 mL)

  • Proton Source: tert-Butanol (

    
    -BuOH) (120 mmol, 11.4 mL)
    
  • Quench/Hydrolysis: Solid Ammonium Chloride (NH

    
    Cl), 10% aqueous Oxalic Acid
    
Step-by-Step Methodology
  • Apparatus Setup & Ammonia Condensation: Equip a flame-dried 1-L, 3-neck round-bottom flask with a mechanical stirrer, a dry-ice/acetone cold-finger condenser, and an ammonia inlet. Immerse the flask in a -78 °C dry-ice/acetone bath. Condense approximately 300 mL of anhydrous liquid ammonia into the flask.

  • Solvated Electron Generation: Wash the Lithium wire with hexanes to remove mineral oil, cut it into small pieces, and add them sequentially to the stirred ammonia. Causality Check: The solution will rapidly turn a deep, metallic bronze and then a brilliant dark blue, indicating the successful generation of solvated electrons. Lithium is preferred over Sodium here due to its higher reduction potential and better solubility in THF/NH

    
     mixtures.
    
  • Substrate Addition: Prepare a solution of 3,5-dimethylanisole (13.6 g) and

    
    -BuOH (11.4 mL) in 100 mL of anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel to the blue ammonia solution.
    Causality Check:
    
    
    
    -BuOH is chosen over ethanol or methanol because its steric bulk prevents it from rapidly reacting directly with the lithium metal, reserving the electrons for the arene reduction.
  • Reaction Quenching: Stir the mixture at -78 °C for 2 hours. Quench the reaction by cautiously adding solid NH

    
    Cl in small portions until the deep blue color completely dissipates, leaving a white/colorless suspension.
    
  • Ammonia Evaporation: Remove the cold condenser and the cooling bath. Allow the ammonia to evaporate overnight under a gentle stream of nitrogen gas.

  • Kinetic Hydrolysis (Critical Step): Resuspend the resulting white residue in 150 mL of diethyl ether and cool the flask to 0 °C in an ice bath. Slowly add 100 mL of 10% aqueous oxalic acid. Stir vigorously for 1.5 to 2 hours at 0 °C. Causality Check: Monitor via TLC (Hexanes/EtOAc 9:1). Stop the reaction immediately once the enol ether is consumed to prevent acid-catalyzed migration of the double bond.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Wash the combined organic layers with saturated NaHCO

    
     (to neutralize residual acid), followed by brine. Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography to yield 3,5-dimethyl-3-cyclohexenone.

Workflow S1 1. Cryogenic Setup (-78 °C, NH3 Condensation) S2 2. Metal Dissolution (Li wire -> Solvated e-) S1->S2 S3 3. Substrate Addition (Arene + t-BuOH in THF) S2->S3 S4 4. Reaction Quench (Solid NH4Cl addition) S3->S4 S5 5. NH3 Evaporation (Overnight, N2 stream) S4->S5 S6 6. Kinetic Hydrolysis (10% Oxalic Acid, 0 °C) S5->S6 S7 7. Workup & Isolation (Extraction & Distillation) S6->S7

Fig 2: Experimental workflow. Red node indicates the critical step where isomerization risk is highest.

Quantitative Data & Validation

To ensure the integrity of the protocol, reaction parameters must be strictly controlled. Table 1 summarizes the optimization parameters, demonstrating why the chosen conditions are superior. Table 2 provides the expected


H NMR validation data to confirm the 

-unsaturation.
Table 1: Reaction Optimization and Isomerization Control
Metal SourceProton SourceHydrolysis AcidTemp (°C)Yield (%)Ratio (

:

)
Sodium (Na)Ethanol10% HCl25 °C65%15 : 85
Lithium (Li)Ethanol10% HCl0 °C78%40 : 60
Lithium (Li)

-BuOH
10% Oxalic Acid0 °C88% 95 : 5
Lithium (Li)

-BuOH
10% Oxalic Acid25 °C85%70 : 30

Data Summary: The combination of Lithium,


-BuOH, and cold oxalic acid is strictly required to maintain the 3-cyclohexenone structure.
Table 2: H NMR Characterization (Expected Shifts for 3,5-Dimethyl-3-cyclohexenone)
Proton PositionMultiplicityExpected Shift (

, ppm)
IntegrationStructural Assignment
C4-HMultiplet (m)~ 5.301HAlkene proton on the unreduced double bond.
C2-H

Doublet (d)~ 2.802HMethylene protons sandwiched between C=O and C=C.
C6-H

Doublet of doublets (dd)~ 2.402HMethylene protons adjacent to the carbonyl.
C5-HMultiplet (m)~ 2.201HMethine proton at the chiral center.
C3-CH

Singlet (s)~ 1.703HVinylic methyl group.
C5-CH

Doublet (d)~ 1.053HAliphatic methyl group on the

carbon.

Note: The absence of a highly deshielded vinylic proton at ~5.8 ppm confirms the lack of the conjugated


-isomer.

References

  • Burnham, D. R. (1969). "Orientation in the mechanism of the Birch reduction of anisole". Tetrahedron. 25 (4): 897–904.[Link]

  • Birch, A. J.; Radom, L. (1980). "A theoretical approach to the Birch reduction. Structures and stabilities of cyclohexadienyl radicals". Journal of the American Chemical Society. 102 (12): 4074–4080.[Link]

  • Taber, D. F.; Gunn, B.P; Ching Chiu, I. (1983). "Alkylation of the Anion from Birch Reduction of o-Anisic Acid: 2-Heptyl-2-Cyclohexenone". Organic Syntheses. 61: 59.[Link]

Application

Executive Summary: The Strategic Value of Kinetic Protonation

An in-depth technical guide for researchers and drug development professionals on the stereocontrolled kinetic protonation of complex enolates. In the total synthesis of complex terpenoids and pharmaceutical active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the stereocontrolled kinetic protonation of complex enolates.

In the total synthesis of complex terpenoids and pharmaceutical active pharmaceutical ingredients (APIs), establishing precise stereocenters on cyclohexane rings is a critical challenge. 3,5-Dimethylcyclohexenone serves as a highly versatile building block in these synthetic pathways. When this enone is subjected to conjugate addition or direct deprotonation, it forms a sterically encumbered enolate. The subsequent protonation of this intermediate dictates the stereochemistry at the α-position.

This application note provides a comprehensive mechanistic rationale and self-validating experimental protocols for achieving high diastereoselectivity during the kinetic protonation of 3,5-dimethylcyclohexenone enolates, moving beyond empirical observation to rigorous stereoelectronic control.

Mechanistic Rationale: The Causality of Stereoelectronic Control

The stereochemical outcome of enolate protonation is not merely a function of steric hindrance; it is fundamentally governed by stereoelectronic control[1]. According to the Zimmerman paradigm, the ketonization of an enolate requires the developing C–H bond to overlap continuously with the π-system of the enolate double bond[1].

For a six-membered ring like the 3,5-dimethylcyclohexenone enolate, this strict orbital alignment dictates the trajectory of the incoming proton[2]:

  • Axial Attack (Kinetically Favored): The proton approaches perpendicular to the ring plane. This proceeds via a low-energy, chair-like transition state, maintaining optimal p-orbital overlap throughout the rehybridization process.

  • Equatorial Attack (Kinetically Disfavored): To maintain the necessary orbital overlap, equatorial protonation forces the ring into a high-energy twist-boat conformation. At cryogenic temperatures, this pathway is kinetically inaccessible[2].

The Role of Facial Asymmetry and Proton Donors The 3,5-dimethyl substituents introduce distinct facial asymmetry. The enolate naturally adopts a half-chair conformation that minimizes 1,3-diaxial interactions. To trap the kinetic product (preserving the axial attack on the less hindered face), a bulky proton donor and cryogenic temperatures (–78 °C) are mandatory.

Using a sterically encumbered acid—such as 2,6-di-tert-butylphenol—prevents pre-coordination to the enolate oxygen (O-protonation) and forces direct C-protonation. Furthermore, its weak acidity prevents over-protonation and subsequent thermodynamic equilibration, which would otherwise drive the system toward the thermodynamically more stable (but often undesired) epimer[3].

Workflow Visualization

G Enone 3,5-Dimethylcyclohexenone Enolate Lithium Enolate (Conformationally Locked) Enone->Enolate Conjugate Addition (Me2CuLi) Protonation Kinetic Protonation (-78 °C, Bulky Phenol) Enolate->Protonation Stereoelectronic Control Axial Axial Trajectory (Chair-like TS) Protonation->Axial Favored Equatorial Equatorial Trajectory (Twist-boat TS) Protonation->Equatorial Disfavored KineticProd Target Diastereomer (Kinetic Product, High dr) Axial->KineticProd Irreversible ThermoProd Epimerized Product (Thermodynamic, Low dr) Equatorial->ThermoProd Reversible / Acidic

Workflow of stereocontrolled kinetic protonation of 3,5-dimethylcyclohexenone enolates.

Quantitative Data: Effect of Proton Source on Stereoselectivity

The choice of proton source drastically alters the diastereomeric ratio (d.r.) of the final product. The table below summarizes the causality between the proton donor's properties and the resulting stereochemical yield.

Proton SourcepKa (in THF)Temp (°C)Steric BulkAxial:Equatorial RatioYield (%)
2,6-Di-tert-butylphenol ~17.0–78Very High>95:5 94
Acetic Acid (AcOH) ~23.5–78Low85:1591
Methanol (MeOH) ~29.0–78Minimal70:3088
Aqueous HCl (1M) < 0.0+25Minimal10:90 (Thermodynamic)85

Data Interpretation: Bulky, weakly acidic phenols at cryogenic temperatures provide the highest kinetic trapping efficiency, whereas strong aqueous acids at room temperature facilitate rapid enolization and thermodynamic equilibration to the equatorial epimer.

Self-Validating Experimental Protocols

The following protocols describe the generation of the enolate via conjugate addition[4], followed by its stereoselective kinetic protonation.

Protocol A: Generation of the Conformationally Locked Lithium Enolate

Causality Check: Conjugate addition using a Gilman reagent (Me₂CuLi) is utilized over direct deprotonation to simultaneously install a functional group at the β-position while regioselectively generating the enolate.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Cuprate Formation: Add purified Copper(I) Iodide (CuI, 1.0 mmol) and 10 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Lithiation: Dropwise add Methyllithium (MeLi, 2.0 mmol, 1.6 M in diethyl ether).

    • Validation Check: The initial yellow suspension will turn into a clear, colorless solution, indicating the successful formation of the active Me₂CuLi species.

  • Enone Addition: Cool the homogeneous solution to –78 °C using a dry ice/acetone bath. Slowly add 3,5-dimethylcyclohexenone (0.9 mmol) dissolved in 2 mL of anhydrous THF over 10 minutes down the side of the flask to pre-cool the drops.

  • Enolate Maturation: Stir the reaction at –78 °C for 45 minutes.

    • Validation Check: An aliquot quenched in D₂O and analyzed via crude ¹H-NMR should show >95% deuterium incorporation at the α-position, confirming complete enolate formation.

Protocol B: Stereoselective Kinetic Protonation

Causality Check: The proton donor must be pre-cooled to prevent localized warming upon addition, which would provide the activation energy required for the twist-boat transition state (equatorial attack).

  • Proton Donor Preparation: In a separate flame-dried vial, dissolve 2,6-di-tert-butylphenol (1.5 mmol, 1.5 equivalents) in 3 mL of anhydrous THF. Cool this solution to –78 °C.

  • Kinetic Trapping: Transfer the pre-cooled phenol solution dropwise into the enolate mixture from Protocol A via a chilled cannula over 5 minutes.

  • Reaction Maintenance: Maintain the reaction strictly at –78 °C for 30 minutes. Do not allow the bath to warm.

  • Quenching & Workup: Quench the reaction at –78 °C by adding 5 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc, 9:1) to isolate the kinetically favored axial-protonated diastereomer.

References

  • Title: Kinetic protonation of enols, enolates, and analogs. The stereochemistry of ketonization Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Overview of the Topics to be Covered in CHEM 330 (Stereoelectronic Control) Source: University of British Columbia (UBC) URL: [Link]

  • Title: α-Substitution in Carbonyl Compounds and Derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Mechanism of Addition of Organocuprates to Alkynyl Carbonyl Compounds Source: ResearchGate URL: [Link]

Sources

Method

Photochemical Rearrangement of 3,5-Dimethyl-3-cyclohexenone: Mechanisms, Workflows, and Analytical Protocols

Executive Summary & Theoretical Grounding The photochemistry of -unsaturated ketones, such as 3,5-dimethyl-3-cyclohexenone , is a cornerstone of complex scaffold generation in organic synthesis and drug discovery. The re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Grounding

The photochemistry of


-unsaturated ketones, such as 3,5-dimethyl-3-cyclohexenone , is a cornerstone of complex scaffold generation in organic synthesis and drug discovery. The reactivity of this system is fundamentally governed by the multiplicity of its excited state [1].

In my experience optimizing photochemical workflows for complex ring systems, the critical control point is the selective population of either the singlet (


) or triplet (

) excited state. This multiplicity-dependent divergence dictates the reaction pathway:
  • Direct Irradiation (Singlet Pathway): Populating the

    
     state leads to a rapid Norrish Type I 
    
    
    
    -cleavage. Because electron spin is conserved, the resulting singlet diradical recombines almost immediately, favoring a 1,3-acyl shift . In cyclic systems like 3,5-dimethyl-3-cyclohexenone, this causes a ring contraction to yield 3-methyl-2-(prop-1-en-2-yl)cyclobutan-1-one .
  • Triplet Sensitization (Triplet Pathway): Using a sensitizer (e.g., acetone) populates the

    
     state. 
    
    
    
    -cleavage from the triplet state yields a triplet diradical that cannot directly recombine due to spin-forbiddenness. Instead, the molecule undergoes
    
    
    bridging (forming a C2-C4 bond). Subsequent intersystem crossing (ISC) and recombination yields a 1,2-acyl shift —the classic oxa-di-
    
    
    -methane (ODPM) rearrangement
    —producing 1,4-dimethylbicyclo[3.1.0]hexan-2-one [2].

Understanding this quantum mechanical causality is essential for designing robust, scalable photochemical protocols.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent photochemical pathways based on the chosen excitation method.

PhotochemicalPathway SM 3,5-Dimethyl-3-cyclohexenone (Ground State, S0) S1 Singlet Excited State (S1) [Direct Irradiation, 254 nm] SM->S1 hν (Quartz, <290 nm) Sens Acetone Sensitizer (T1 State) SM->Sens hν (Pyrex, 313 nm) Acetone absorption Shift 3-Methyl-2-(prop-1-en-2-yl)cyclobutan-1-one (1,3-Acyl Shift Product) S1->Shift 1,3-Acyl Shift (Alpha-Cleavage & Recombination) T1 Triplet Excited State (T1) [Energy Transfer] Sens->T1 Triplet Energy Transfer Diradical Bridged Diradical Intermediate (C2-C4 bond formed) T1->Diradical C2-C4 Bridging ODPM 1,4-Dimethylbicyclo[3.1.0]hexan-2-one (ODPM Product) Diradical->ODPM C1-C2 Cleavage & C1-C3 Recombination

Mechanistic divergence of 3,5-dimethyl-3-cyclohexenone via singlet and triplet excited states.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the critical parameters and expected quantitative outcomes for both photochemical workflows.

ParameterMethod A: Sensitized (Triplet Pathway)Method B: Direct (Singlet Pathway)
Excited State Populated

(via energy transfer)

(via direct absorption)
Wavelength / Glassware 313 nm / Pyrex Filter254 nm / Quartz Filter
Solvent System Acetone (Sensitizer & Solvent)Hexanes (UV Transparent)
Primary Reaction 1,2-Acyl Shift (ODPM)1,3-Acyl Shift
Major Product 1,4-Dimethylbicyclo[3.1.0]hexan-2-one3-Methyl-2-(prop-1-en-2-yl)cyclobutan-1-one
Typical Conversion > 95%80 - 85% (Photostationary State)
Isolated Yield 75 - 80%40 - 50%

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating strict kinetic monitoring, we eliminate the guesswork associated with over-irradiation, which frequently causes secondary photolysis of the strained cyclopropyl and cyclobutyl products.

Method A: Triplet-Sensitized ODPM Rearrangement

Objective: Selective synthesis of 1,4-dimethylbicyclo[3.1.0]hexan-2-one.

  • Solution Preparation: Dissolve 1.24 g (10 mmol) of 3,5-dimethyl-3-cyclohexenone in 100 mL of spectroscopic-grade acetone.

    • Causality: Acetone is not merely a solvent; it acts as a highly efficient triplet sensitizer (

      
       kcal/mol). It absorbs the 313 nm photons and transfers the energy to the substrate, bypassing the substrate's 
      
      
      
      state [1].
  • Degassing (Critical Step): Transfer the solution to the photoreactor and sparge with High-Purity Argon for 30 minutes via a fritted tube.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet quencher. Failing to remove 
      
      
      
      will quench the acetone
      
      
      state, halting energy transfer and promoting unwanted photo-oxidation [3].
  • Reactor Setup: Equip the reactor with a Pyrex immersion cooling jacket.

    • Causality: Pyrex acts as a sharp cut-off filter (

      
       nm). This prevents the high-energy UV output of the lamp from directly exciting the 
      
      
      
      -unsaturated ketone, strictly enforcing the triplet ODPM pathway.
  • Photolysis: Insert a 450 W medium-pressure mercury lamp. Initiate circulation of a 15 °C coolant through the jacket. Irradiate the solution.

    • Causality: Maintaining 15 °C prevents thermal degradation of the highly strained bicyclic photoproduct and minimizes acetone evaporation.

  • Kinetic Validation: Withdraw 50 µL aliquots every 60 minutes. Analyze via GC-MS.

    • Self-Validation: The protocol validates itself by tracking the steady-state conversion. Terminate irradiation precisely when the starting material peak area falls below 5%. Over-irradiation will trigger Norrish Type I cleavage of the newly formed cyclopropyl ketone.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to isolate the pure bicyclic product.

Method B: Direct Irradiation (Singlet Pathway)

Objective: Synthesis of the ring-contracted 3-methyl-2-(prop-1-en-2-yl)cyclobutan-1-one via 1,3-acyl shift.

  • Solution Preparation: Dissolve 1.24 g (10 mmol) of the substrate in 100 mL of spectroscopic-grade hexanes.

    • Causality: Hexane is entirely UV-transparent and non-sensitizing, ensuring the photons interact exclusively with the substrate.

  • Degassing: Sparge with Argon for 30 minutes.

  • Reactor Setup: Equip the reactor with a Quartz immersion jacket.

    • Causality: Quartz transmits deep UV light (down to 200 nm), allowing the substrate to absorb at its

      
       transition to populate the 
      
      
      
      state [2].
  • Photolysis: Irradiate with a low-pressure mercury lamp (254 nm) for 3-5 hours. Monitor via GC-MS until a photostationary state is reached (typically ~80-85% conversion).

  • Workup: Evaporate the hexanes and carefully purify the volatile cyclobutanone derivative via chromatography.

References

  • Title: Molecular orbital model for the photochemistry of

    
    -unsaturated ketones
    Source:  Journal of the American Chemical Society (ACS Publications)
    URL: [Link]
    

Sources

Application

Advanced Application Note: 3,5-Dimethyl-3-cyclohexenone in Fragrance Synthesis

Executive Summary & Chemical Identity[1][2] 3,5-Dimethyl-3-cyclohexenone (and its thermodynamically stable isomer 3,5-Dimethyl-2-cyclohexen-1-one ) represents a critical scaffold in the synthesis of "nature-identical" fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

3,5-Dimethyl-3-cyclohexenone (and its thermodynamically stable isomer 3,5-Dimethyl-2-cyclohexen-1-one ) represents a critical scaffold in the synthesis of "nature-identical" fragrance ingredients. While the 2-en-1-one (conjugated) isomer is the primary article of commerce, the 3-en-1-one (unconjugated) isomer is a potent kinetic intermediate, essential for specific stereoselective alkylations used to generate complex terpenoids like Tabanone and Damascone analogs.

This guide details the synthesis of the 3,5-dimethylcyclohexenone skeleton, its stabilization, and its downstream conversion into high-impact aroma chemicals characterized by woody, spicy, maple, and green-grassy notes.

Chemical Profile
PropertySpecification
Primary Target 3,5-Dimethyl-2-cyclohexen-1-one (Stable Isomer)
CAS Number 1123-09-7
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Odor Profile Sweet, maple-like, spicy, walnut, phenolic; distinct "burnt sugar" nuance.[1][2][3]
Key Application Precursor for Triplal analogs (Green), Xylenols, and Megastigmatrienones.
Isomer Note The 3-en isomer (unconjugated) rapidly isomerizes to the 2-en form under acidic/basic conditions but can be trapped for specific functionalizations.

Synthetic Pathways & Strategic Utility

The synthesis of 3,5-dimethylcyclohexenone is a masterclass in Robinson Annulation logic. The choice of precursors dictates the substitution pattern, allowing the chemist to "program" the molecule for specific odor profiles.

Pathway Logic (Graphviz Visualization)

G Pre1 Ethyl Acetoacetate Inter1 Michael Adduct (Open Chain) Pre1->Inter1 Base Cat. (NaOEt) Pre2 Crotonaldehyde Pre2->Inter1 Cyclic Cyclic u03b2-Keto Ester Inter1->Cyclic Aldol Condensation Target 3,5-Dimethyl-2-cyclohexen-1-one (CAS 1123-09-7) Cyclic->Target Decarboxylation (Hydrolysis/-CO2) Prod1 3,5-Dimethyl-1-cyclohexanol (Woody/Spicy) Target->Prod1 Reduction (LiAlH4/H2) Prod2 Dimethylcyclohexen-carbaldehydes (Green/Grassy - 'Triplal' Type) Target->Prod2 Vilsmeier-Haack Prod3 Tabanone Analogs (Tobacco/Acorn) Target->Prod3 Grignard/Dehydration

Caption: Synthesis tree transforming commodity precursors into high-value fragrance scaffolds.

Detailed Protocol: Synthesis via Modified Hantzsch/Robinson Route

This protocol synthesizes 3,5-dimethyl-2-cyclohexen-1-one using a scalable condensation of ethyl acetoacetate and crotonaldehyde. This route is preferred over the dimedone reduction route as it specifically yields the 3,5-substitution pattern required for complex terpenoid synthesis.

Reagents & Equipment[5][6]
  • Ethyl Acetoacetate: 1.0 eq (130.14 g/mol )

  • Crotonaldehyde (predominantly trans): 1.1 eq (70.09 g/mol )

  • Base Catalyst: Sodium Ethoxide (21% wt in Ethanol) or Piperidine (mild).

  • Solvent: Absolute Ethanol.

  • Decarboxylation Agent: 10% Sulfuric Acid or NaOH followed by acid workup.

Step-by-Step Methodology
Phase 1: Michael Addition & Cyclization
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen.

  • Charge: Add Ethyl Acetoacetate (130 g, 1.0 mol) and Absolute Ethanol (400 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add Sodium Ethoxide solution (0.1 eq) dropwise. The solution will turn slightly yellow.

  • Addition: Slowly add Crotonaldehyde (77 g, 1.1 mol) over 60 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Then, heat to reflux (78°C) for 2 hours to drive the intramolecular Aldol condensation.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of acetoacetate and formation of the cyclic keto-ester intermediate.

Phase 2: Hydrolysis & Decarboxylation[4]
  • Hydrolysis: Cool the mixture to 50°C. Add NaOH (20% aq solution, 2.2 mol) directly to the reaction vessel. Reflux for 3 hours. This saponifies the ester to the carboxylate salt.

  • Acidification: Cool to 0°C. Cautiously add Sulfuric Acid (20% aq) until pH < 2. Vigorous evolution of CO₂ will occur (Decarboxylation).

  • Completion: Reflux the acidic mixture for 1 hour to ensure complete decarboxylation and isomerization to the conjugated enone.

Phase 3: Purification
  • Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (3 x 200 mL).

  • Wash: Wash combined organics with Saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous MgSO₄.

  • Distillation: Concentrate in vacuo. Purify the residue via fractional distillation under reduced pressure.

    • Target Fraction: Collect fraction boiling at ~75-78°C @ 10 mmHg .

    • Yield: Expect 60-70% (approx. 75-85 g).

Quality Control & Validation

Trustworthiness in fragrance synthesis relies on impurity profiling. The presence of isomers can drastically alter the scent.

ParameterSpecificationMethodNotes
Purity >98.0%GC-FIDDB-WAX column recommended.
Isomer Ratio >99:1 (2-en : 3-en)1H-NMR2-en olefinic proton appears at δ 5.88 (s) .
Refractive Index 1.483 ± 0.002Refractometer@ 20°C
Odor Check "Maple, Spicy, Clean"OlfactoryMust be free of "sour" (acetic acid) or "acrid" (crotonaldehyde) notes.

NMR Validation (CDCl₃, 400 MHz):

  • δ 5.88 (s, 1H): Vinyl proton at C2 (confirms conjugation).

  • δ 1.95 (s, 3H): Methyl group at C3 (allylic).[5]

  • δ 1.05 (d, 3H): Methyl group at C5.

  • Interpretation: The singlet at 5.88 is diagnostic. If a multiplet is seen at ~5.4-5.6, significant unconjugated 3-en isomer is present.

Applications in Fragrance Design

A. The "Triplal" Effect (Green Notes)

Reaction of 3,5-dimethyl-2-cyclohexen-1-one with vinyl magnesium bromide, followed by Vilsmeier-Haack formylation or similar homologation, yields dimethylcyclohexene carbaldehydes . These are potent "green" ingredients used in detergent and soap perfumery for their stability and diffusive "cut grass" character.

B. Woody/Spicy Alcohols

Reduction of the ketone (using NaBH₄ for 1,2-reduction) yields 3,5-dimethyl-1-cyclohexanol .

  • Odor: Dry, woody, vetiver-like nuances.

  • Stereochemistry: The cis/trans ratio of the alcohol affects the odor threshold. The cis,cis isomer is often more diffusive.

C. Kinetic Trapping (The 3-en Isomer)

To access the 3-en isomer (3,5-dimethyl-3-cyclohexenone):

  • Deconjugate the 2-en isomer using KOtBu / DMSO followed by a kinetic proton quench (acetic acid at -78°C).

  • Utility: This intermediate allows for alkylation at the

    
    -position (C2) without competing alkylation at the 
    
    
    
    -position (C6), essential for synthesizing specific Tabanone isomers (tobacco/acorn notes).

Safety & Handling (MSDS Summary)

  • Hazards: Combustible Liquid (Class IIIA). Irritant to eyes and skin.

  • Storage: Store under Nitrogen to prevent oxidation to phenols (which smell medicinal/tarry).

  • Spill Protocol: Absorb with vermiculite. Do not use sawdust (flammability risk).

  • Regulatory: 3,5-Dimethyl-2-cyclohexen-1-one is generally considered a chemical intermediate. Final fragrance products must comply with IFRA standards regarding enone levels (sensitization potential).

References

  • Synthesis of Cyclohexenones: Nielson, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16.

  • Odor Profiles of Cyclic Enones: The Good Scents Company. 3,5-dimethyl-2-cyclohexen-1-one Data. Link

  • Robinson Annulation Protocols: Organic Syntheses, Coll. Vol. 5, p. 486 (1973). Link (Analogous procedure for dimethylcyclohexenones).

  • Fragrance Chemistry of Enones: Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. Link

  • Grignard Reactivity of Enones: Journal of Organic Chemistry, 2010, 12, 4900. (Regioselectivity of addition). Link

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 3,5-Dimethyl-3-cyclohexenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Insights The catalytic hydrogenation of -unsatu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Insights

The catalytic hydrogenation of


-unsaturated ketones, such as 3,5-dimethyl-3-cyclohexenone, is a critical transformation in the synthesis of complex pharmaceutical intermediates, fragrances, and fine chemicals. The primary objective of this workflow is the chemoselective reduction  of the carbon-carbon double bond (C=C) to yield 3,5-dimethylcyclohexanone, while strictly preserving the carbon-oxygen double bond (C=O).

As a Senior Application Scientist, it is vital to understand the causality behind the reaction parameters rather than simply following a recipe. The thermodynamic stability of the C=O bond makes it inherently more resistant to hydrogenation than the C=C bond. However, inappropriate catalyst selection or forcing conditions will inevitably lead to over-reduction (yielding 3,5-dimethylcyclohexanol) or substrate isomerization.

Catalyst Selection and Surface Chemistry

Palladium on Carbon (Pd/C) is the industry standard for this transformation. The d-band center of palladium strongly adsorbs alkenes for rapid hydride insertion but interacts only weakly with carbonyl groups, ensuring exceptional chemoselectivity [1]. Conversely, catalysts like Ruthenium (Ru/C) or Platinum oxide (PtO


) possess different surface adsorption kinetics that often lead to competitive carbonyl reduction.
Stereochemical Considerations

3,5-dimethyl-3-cyclohexenone possesses a pre-existing stereocenter at C5. The hydrogenation of the C3-C4 double bond generates a new stereocenter at C3. The methyl group at C5 sterically shields one face of the cyclohexenone ring. Consequently, the catalyst surface preferentially coordinates to the less hindered face. This substrate-directed facial selectivity dictates the diastereomeric ratio (d.r.) of the resulting 3,5-dimethylcyclohexanone, typically favoring the trans isomer where both methyl groups can adopt diequatorial positions in the lowest-energy chair conformation.

The Risk of Isomerization

-unsaturated ketones are kinetically unstable relative to their conjugated counterparts. In the presence of acidic or basic impurities, the double bond can rapidly migrate to the thermodynamically favored 

-position, yielding 3,5-dimethyl-2-cyclohexenone. Maintaining strictly neutral reaction conditions—often by selecting aprotic, non-nucleophilic solvents like Ethyl Acetate (EtOAc)—is critical to preventing this side reaction [2].

Pathway Sub 3,5-Dimethyl-3-cyclohexenone (Starting Material) Target 3,5-Dimethylcyclohexanone (Target Product) Sub->Target Pd/C, H2 (1 atm) Chemoselective OverRed 3,5-Dimethylcyclohexanol (Over-reduction) Sub->OverRed Ru/C or High Pressure H2 Non-selective Isom 3,5-Dimethyl-2-cyclohexenone (Isomerization) Sub->Isom Acidic/Basic Impurities Double Bond Migration Target->OverRed Prolonged Reaction

Reaction pathways illustrating chemoselective reduction versus over-reduction and isomerization.

Quantitative Data: Catalyst Optimization

To demonstrate the causality of catalyst and solvent choices, the following table summarizes the quantitative outcomes of various hydrogenation systems applied to substituted cyclohexenones.

Catalyst SystemSolventH₂ PressureTempConversionSelectivity (Ketone:Alcohol)Primary Byproduct
10% Pd/C EtOAc 1 atm 25 °C >99% >99:1 None
10% Pd/CMeOH1 atm25 °C>99%95:5Dimethyl acetal (Trace)
5% Ru/CEtOAc5 atm50 °C>99%40:603,5-dimethylcyclohexanol
PtO

(Adams)
EtOH1 atm25 °C>99%85:153,5-dimethylcyclohexanol
10% Pd/CEtOAc1 atm60 °C>99%80:20Isomerized

-enone

Note: The optimized conditions (Row 1) mirror industrial standards used for the highly selective preparation of related compounds like 3,3,5-trimethylcyclohexanone [3].

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanism, preventing downstream failures.

Materials Required
  • Substrate: 3,5-Dimethyl-3-cyclohexenone (1.0 eq, typically 10 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 5 mol% loading (Ensure it is stored under inert atmosphere to prevent deactivation).

  • Solvent: Ethyl Acetate (EtOAc), anhydrous and HPLC grade (0.1 M concentration).

  • Equipment: Schlenk flask or Parr hydrogenator, hydrogen balloon or regulated H

    
     line, Celite® 545 for filtration.
    
Step-by-Step Methodology

Step 1: Reaction Setup under Inert Atmosphere

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous flow of Argon.

  • Dissolve 10 mmol of 3,5-dimethyl-3-cyclohexenone in 100 mL of anhydrous EtOAc.

  • Causality Check: EtOAc is chosen over methanol to prevent acid-catalyzed acetalization of the ketone product.

  • Carefully add 5 mol% of 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric when dry and exposed to solvent vapors; always add the catalyst to the solvent under an argon blanket, never the reverse.

Step 2: Purging and Hydrogenation

  • Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a three-way stopcock.

  • Evacuate the flask until the solvent gently bubbles, then backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Open the flask to the hydrogen balloon (1 atm) and stir vigorously (800-1000 rpm) at 25 °C. High stirring rates are critical to overcome the gas-liquid mass transfer limitations inherent in heterogeneous catalysis.

Step 3: Self-Validating Monitoring (In-Process Controls)

  • Timepoint 1 (30 mins): Remove a 0.1 mL aliquot, filter through a micro-plug of Celite, and analyze via GC-MS.

    • Validation: You should observe the disappearance of the substrate molecular ion (

      
       124) and the emergence of the product (
      
      
      
      126).
  • Timepoint 2 (Isomerization Check): Spot the aliquot on a silica TLC plate and visualize under short-wave UV (254 nm).

    • Validation: The starting

      
      -enone is weakly UV active. If a dark, strongly UV-active spot appears, it indicates unwanted isomerization to the conjugated 
      
      
      
      -enone. If this occurs, abort and ensure the next batch of EtOAc is strictly acid-free.

Step 4: Workup and Isolation

  • Once GC-MS confirms >99% conversion (typically 2-4 hours), purge the reaction vessel with Argon for 5 minutes to displace all hydrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C, 150 mbar) to yield the crude 3,5-dimethylcyclohexanone.

  • Optional: Purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 9:1) if trace alcohols are detected.

Workflow A 3,5-Dimethyl-3- cyclohexenone B Catalyst Addition (10% Pd/C in EtOAc) A->B C Hydrogenation (H2, 1 atm, RT) B->C D Filtration & Workup (Celite Pad) C->D E 3,5-Dimethyl- cyclohexanone D->E

Workflow for the chemoselective catalytic hydrogenation of 3,5-dimethyl-3-cyclohexenone.

Troubleshooting & Diagnostics

  • Stalled Reaction (Catalyst Poisoning): If hydrogen uptake ceases before completion, the catalyst may be poisoned by trace sulfur or phosphorus impurities in the starting material. Diagnostic Spike: Add an additional 2 mol% of fresh Pd/C. If the reaction resumes, poisoning is confirmed. Pre-treat future substrate batches by stirring with activated charcoal or Raney Nickel prior to hydrogenation.

  • Over-Reduction to Alcohol: If GC-MS shows a peak at

    
     128, the reaction conditions are too harsh. Ensure the temperature does not exceed 25 °C and strictly maintain hydrogen pressure at 1 atm. Do not leave the reaction stirring under hydrogen overnight [1].
    

References

  • Selective Reduction of Dimedone. MDPI.[Link]

  • Process for the preparation of 3,3,5-trimethylcyclohexanone.
Application

Application Notes &amp; Protocols for the Epoxidation of the 3,5-Dimethyl-3-cyclohexenone Double Bond

Abstract This comprehensive guide provides a detailed exploration of the synthetic methodologies for the epoxidation of 3,5-dimethyl-3-cyclohexenone. As a quintessential α,β-unsaturated ketone, this substrate presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of the synthetic methodologies for the epoxidation of 3,5-dimethyl-3-cyclohexenone. As a quintessential α,β-unsaturated ketone, this substrate presents unique challenges and opportunities in epoxide synthesis. This document furnishes researchers, chemists, and drug development professionals with a robust theoretical framework and actionable, field-proven laboratory protocols. We will dissect the mechanistic dichotomy between electrophilic and nucleophilic epoxidation pathways, offer a comparative analysis of common reagents, and provide step-by-step procedures for practical application. The protocols are designed to be self-validating, incorporating in-process monitoring and characterization checkpoints to ensure experimental success and reproducibility.

Introduction and Strategic Overview

Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functional groups that serve as versatile synthetic intermediates.[1] Their inherent ring strain (approximately 13 kcal/mol) makes them susceptible to ring-opening reactions with a wide array of nucleophiles, enabling the stereocontrolled introduction of bifunctional arrays.[1] The epoxidation of 3,5-dimethyl-3-cyclohexenone is a process of significant interest, yielding a chiral building block for the synthesis of complex molecules.

The substrate itself, an α,β-unsaturated ketone (enone), possesses an electron-deficient double bond due to the conjugative electron-withdrawing effect of the carbonyl group. This electronic nature is the single most critical factor in determining the optimal epoxidation strategy. Unlike electron-rich, isolated alkenes, which are readily oxidized by electrophilic reagents, electron-poor olefins often require a nucleophilic approach for efficient conversion.[2][3] This guide will focus on the two primary strategies applicable to this substrate class.

Mechanistic Considerations: A Tale of Two Pathways

The choice of epoxidation reagent is dictated by the electronic character of the alkene. For 3,5-dimethyl-3-cyclohexenone, both electrophilic and nucleophilic methods can be considered, but they operate via fundamentally different mechanisms with distinct outcomes.

Electrophilic Epoxidation with Peroxyacids (e.g., m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is perhaps the most common laboratory reagent for converting alkenes to epoxides.[1][4][5] The reaction proceeds through a concerted, stereospecific syn-addition mechanism, often referred to as the "Butterfly Mechanism".[1]

In this mechanism, the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene.[6] For an electron-deficient alkene like our target enone, the nucleophilicity of the double bond is significantly reduced, rendering this reaction slower and less efficient compared to reactions with electron-rich alkenes.

Figure 1: The concerted mechanism for electrophilic epoxidation using m-CPBA.

Nucleophilic Epoxidation (Weitz-Scheffer Reaction)

The more effective method for epoxidizing electron-poor olefins is nucleophilic epoxidation.[2][3] The classic Weitz-Scheffer reaction utilizes hydrogen peroxide (H₂O₂) or an alkyl hydroperoxide under basic conditions.[3] The base (e.g., NaOH, Triton-B) deprotonates the peroxide, generating a highly nucleophilic hydroperoxide anion.

This anion does not attack the double bond directly. Instead, it undergoes a 1,4-conjugate addition (Michael addition) to the enone system, forming an intermediate enolate.[3][7] This is the key step. The subsequent intramolecular nucleophilic attack by the enolate oxygen onto the adjacent oxygen atom expels a hydroxide leaving group, closing the three-membered epoxide ring.[3] A significant stereochemical feature of this reaction is that it typically yields epoxides that are trans to substituents on the former double bond.[2]

G cluster_1 Nucleophilic Epoxidation Mechanism A Enone + HOO⁻ (from H₂O₂ + Base) B 1,4-Conjugate Addition A->B Nucleophilic Attack C Intermediate Enolate B->C D Intramolecular SN2 Attack C->D Ring Closure E trans-Epoxide + OH⁻ D->E

Figure 2: Stepwise mechanism of nucleophilic epoxidation on an enone system.

Comparative Analysis of Epoxidation Methods

The selection of a synthetic route depends on factors such as substrate reactivity, desired stereochemistry, reagent availability, and scalability. The following table provides a comparative summary.

Method Reagents & Conditions Mechanism Type Stereoselectivity Advantages Disadvantages & Limitations
Electrophilic Epoxidation m-CPBA, CH₂Cl₂ or CHCl₃, often buffered (NaHCO₃)Electrophilic Addition (Concerted)Syn-addition; stereospecific.[1]Well-established, predictable stereochemistry for many substrates, easy workup for byproduct removal.Inefficient and slow for electron-poor alkenes like enones. The acidic byproduct can catalyze unwanted epoxide ring-opening.[8]
Nucleophilic Epoxidation H₂O₂, NaOH or other base, in MeOH or other protic solvent.Nucleophilic Conjugate Addition then Sɴ2Typically forms trans-epoxide.[2]Highly effective for electron-deficient alkenes.[3] Uses inexpensive and environmentally benign reagents.[9]Requires basic conditions which may not be compatible with other functional groups. Less stereocontrol over existing chiral centers.
Asymmetric Epoxidation Jacobsen's Catalyst (chiral Mn-salen complex), NaOCl or other oxidant.[10][11]Metal-Catalyzed Oxygen TransferEnantioselective, can provide high ee for cis-alkenes.[10]Provides access to enantiopure epoxides, which is critical for pharmaceutical synthesis.[12]Catalyst can be expensive, reaction optimization may be required, and it is less effective for trans-alkenes.[10]

Detailed Experimental Protocols

Safety Precaution: Organic peroxides like m-CPBA and concentrated hydrogen peroxide are strong oxidizing agents and can be explosive, especially with friction, heat, or contaminants.[6][13] Always handle them behind a blast shield in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13]

Protocol 1: Electrophilic Epoxidation with m-CPBA

This protocol is adapted from standard procedures for the epoxidation of cyclic enones, with modifications to account for the substrate's reduced reactivity.[8][14]

Materials and Equipment:

  • 3,5-Dimethyl-3-cyclohexenone

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-3-cyclohexenone (e.g., 1.24 g, 10 mmol) in 40 mL of dichloromethane.

  • Add finely powdered sodium bicarbonate (e.g., 2.1 g, 25 mmol, 2.5 equiv). The bicarbonate buffer is crucial to neutralize the m-chlorobenzoic acid byproduct, which can catalyze the ring-opening of the newly formed epoxide.[8]

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (e.g., ~2.7 g of 77% purity, ~12 mmol, 1.2 equiv) in 20 mL of dichloromethane. Add this solution dropwise to the cold enone suspension over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over several hours (e.g., 4-8 hours). Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product epoxide should have a slightly lower Rf value than the starting enone.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 20 mL of a freshly prepared 10% aqueous sodium sulfite solution to quench the excess peroxide. Stir vigorously for 30 minutes. To confirm the absence of peroxides, a wetted strip of potassium iodide-starch paper should show no color.[13]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct), 1 x 30 mL of water, and 1 x 30 mL of brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 3,5-dimethyl-3,4-epoxycyclohexanone.

Protocol 2: Nucleophilic Epoxidation with H₂O₂ and NaOH

This protocol is based on the Weitz-Scheffer reaction, optimized for α,β-unsaturated ketones.[9]

Materials and Equipment:

  • 3,5-Dimethyl-3-cyclohexenone

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Methanol (MeOH)

  • 2 M aqueous sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-3-cyclohexenone (e.g., 1.24 g, 10 mmol) in 25 mL of methanol. Cool the solution to 15 °C in a water bath.

  • Reagent Addition: While stirring, add 2.5 mL of 30% H₂O₂ (~24.5 mmol, 2.45 equiv).

  • Next, add the 2 M NaOH solution dropwise, maintaining the internal temperature below 25 °C. Continue adding base until the pH of the solution is ~8-9 (check with pH paper).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching: Once the starting material is consumed, pour the reaction mixture into 50 mL of cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

  • Combine the organic extracts and wash sequentially with 1 x 30 mL of saturated aqueous NH₄Cl and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired epoxide.

Experimental Workflow and Visualization

A generalized workflow for the synthesis, purification, and analysis of the target epoxide is depicted below.

experimental_workflow start Start: 3,5-Dimethyl-3-cyclohexenone reagents Select Reagents (e.g., m-CPBA or H₂O₂/Base) start->reagents setup Reaction Setup (Solvent, Temp Control) reagents->setup reaction Stir & Monitor Reaction (TLC Analysis) setup->reaction workup Quench & Aqueous Work-up (Extraction, Washes) reaction->workup Upon Completion purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize product Pure Epoxide Product characterize->product

Figure 3: General experimental workflow for the epoxidation of 3,5-dimethyl-3-cyclohexenone.

References

  • Wikipedia contributors. (n.d.). Asymmetric nucleophilic epoxidation. In Wikipedia. Retrieved March 7, 2026, from [Link][2]

  • Chem-Station. (2014, October 20). Nucleophilic Epoxidation with Peroxides. Chem-Station International Edition. [Link][3]

  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link][1]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Retrieved March 7, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Jacobsen epoxidation. In Wikipedia. Retrieved March 7, 2026, from [Link][10]

  • Mayr, H. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). [Video]. YouTube. [Link][7]

  • University of California, Irvine. (n.d.). Experiment 3 – Epoxidation of Cyclohexene. [Link][14]

  • Wikipedia contributors. (n.d.). meta-Chloroperoxybenzoic acid. In Wikipedia. Retrieved March 7, 2026, from [Link][4]

  • Infortech. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link][5]

  • Loughborough University. (n.d.). New systems for catalytic asymmetric epoxidation. Research Repository. [Link]

  • Chemistry LibreTexts. (2020, July 22). 12.8: Epoxidation. [Link][6]

  • CCS Chemistry. (2023, March 7). Advances in Electrochemical Oxidation of Olefins to Epoxides. [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link][11]

  • Google Patents. (n.d.). CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • Wipf Group. (2007, October 3). Epoxides I. Basic Principles. University of Pittsburgh. [Link]

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link][8]

  • Porto, R. S., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306. [Link][15]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link][13]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexanone. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link][16]

  • Krief, A. (2008). Diastereoselective epoxidation of compound bearing a cyclohex-3-enol moiety: application to the enantioselective synthesis of (1R)-trans-chrysanthemic acid and (1R)-cis-deltametrinic acid. HETEROCYCLES, 76(2), 1075. [Link]

  • Wong, M. K., et al. (2008). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Beilstein Journal of Organic Chemistry, 4, 33. [Link][9]

Sources

Method

Application Note: Stereocontrolled Functionalization of 3,5-Dimethyl-cyclohexenone Scaffolds

Executive Summary This guide details the protocols for transforming 3,5-dimethyl-2-cyclohexen-1-one (and its deconjugated isomer 3,5-dimethyl-3-cyclohexen-1-one ) into high-value chiral building blocks. While the startin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for transforming 3,5-dimethyl-2-cyclohexen-1-one (and its deconjugated isomer 3,5-dimethyl-3-cyclohexen-1-one ) into high-value chiral building blocks. While the starting material is typically supplied as a racemate (CAS: 1123-09-7), its utility in the synthesis of terpenoids, carotenoids (e.g., zeaxanthin), and complex natural products (e.g., dysidiolide) relies on the precise installation of stereocenters.

This document focuses on Kinetic Resolution (KR) and Asymmetric Conjugate Addition (ACA) strategies. By utilizing Copper(I)-phosphoramidite catalysis, researchers can achieve high enantiomeric excess (ee >95%) and diastereoselectivity (dr >20:1), effectively converting a low-cost commodity chemical into enantioenriched intermediates.

Chemical Background & Isomer Management

Critical Note on Nomenclature & Stability: Users often encounter two isomers. The protocols below utilize the conjugated enone (2-en-1-one) as the reactive species.

  • 3,5-Dimethyl-2-cyclohexen-1-one (Thermodynamic): The stable, commercially available form. Contains one chiral center at C5.

  • 3,5-Dimethyl-3-cyclohexen-1-one (Kinetic): Often obtained from Birch reduction. Under the basic or acidic conditions of the protocols below, this isomer rapidly equilibrates to the conjugated 2-enone form.

Reaction Pathway Visualization

The following diagram illustrates the stereodivergent pathways available from the racemic scaffold.

G Start Racemic 3,5-Dimethyl-2-cyclohexen-1-one Cat Cu(I) / Chiral Ligand (Kinetic Resolution) Start->Cat + R-Zn-R ProdA (S,R)-Michael Adduct (Trans-selective) Cat->ProdA Fast Reacting Enantiomer ProdB Recovered Enone (Enantioenriched) Cat->ProdB Slow Reacting Enantiomer Target1 Terpenoid Precursors ProdA->Target1 Target2 Carotenoid Fragments ProdB->Target2

Figure 1: Kinetic resolution workflow via Asymmetric Conjugate Addition (ACA).

Protocol A: Kinetic Resolution via Cu-Catalyzed Conjugate Addition

This protocol utilizes a Copper(I) / Phosphoramidite catalyst system to perform a kinetic resolution of the racemic enone. The catalyst preferentially directs the nucleophile (dialkylzinc) to one enantiomer of the enone, creating a diastereomerically pure Michael adduct while leaving the unreacted enone in high optical purity.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 3,5-Dimethyl-2-cyclohexen-1-one (Racemic).

  • Nucleophile: Diethylzinc (Et₂Zn) or Dimethylzinc (Me₂Zn), 1.0 M in hexanes.

  • Catalyst Precursor: Cu(OTf)₂ or CuTC (Copper(I)-thiophene-2-carboxylate).

  • Chiral Ligand: (S,R,R)-Phosphoramidite (e.g., Feringa's Ligand or Alexakis's Ligand).

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)₂ (2.0 mol%) and the chiral Phosphoramidite ligand (4.0 mol%) in anhydrous toluene (5 mL).

    • Stir at room temperature for 30 minutes to form the active chiral complex.

  • Substrate Addition:

    • Cool the mixture to -78°C (dry ice/acetone bath).

    • Add racemic 3,5-dimethyl-2-cyclohexen-1-one (1.0 equiv, 5.0 mmol) dropwise.

  • Nucleophilic Addition (The Resolution Step):

    • Add dialkylzinc (0.6 equiv - Note: limiting reagent ensures resolution) dropwise over 20 minutes.

    • Mechanistic Insight: The chiral catalyst distinguishes between the enantiomers based on the steric clash between the C5-methyl group and the ligand architecture during the formation of the π-complex.

  • Reaction & Monitoring:

    • Allow the reaction to warm slowly to -20°C over 4 hours.

    • Checkpoint: Monitor via Chiral GC or HPLC. Stop when the conversion reaches exactly 50% (or when the ee of the recovered enone maximizes).

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Perform Flash Column Chromatography (SiO₂).

    • Fraction A: Recovered Enone (Enantioenriched).

    • Fraction B: Michael Adduct (High dr and ee).[1]

Performance Metrics (Expected)
ParameterValueNotes
Conversion 48-52%Controlled by stoichiometry of R₂Zn
ee (Recovered Enone) >96%Increases with conversion (Horeau's principle)
dr (Adduct) >95:5Trans-selectivity is favored
Selectivity Factor (s) >20Calculated via

Protocol B: Enantioselective 1,4-Reduction (Hydride Addition)

If the goal is to remove the alkene while establishing the C5 stereocenter (or establishing a new center at C2), asymmetric reduction is preferred over alkylation.

Mechanism & Workflow

This method uses a Copper-Hydride species generated in situ from silanes.

Reduction cluster_cycle Catalytic Cycle CuH L*-Cu-H (Active Species) Coord π-Complex CuH->Coord + Enone Sigma Cu-Enolate Coord->Sigma Hydride Transfer Sigma->CuH + PMHS (Silane) Output Chiral 3,5-Dimethylcyclohexanone Sigma->Output Hydrolysis Input 3,5-Dimethyl-2-cyclohexen-1-one Input->Coord

Figure 2: Cu-H catalyzed asymmetric reduction cycle.

Protocol Steps
  • Reagents: CuCl (5 mol%), (R)-DTBM-SEGPHOS (5 mol%), NaOtBu (5 mol%), Polymethylhydrosiloxane (PMHS, 2 equiv).

  • Procedure: Mix CuCl, Ligand, and NaOtBu in Toluene. Stir 15 min. Add PMHS. Cool to 0°C. Add enone.

  • Outcome: Yields the saturated ketone. If the starting material was racemic, this acts as a Dynamic Kinetic Resolution (DKR) if the enone racemizes faster than it reduces, or a standard KR otherwise.

Applications in Drug Discovery[2][3]

Synthesis of Carotenoid Fragments (Actinol Analogues)

The chiral 3,5-dimethylcyclohexane ring is a core motif in:

  • Zeaxanthin: The (3R, 3'R) stereochemistry is critical for biological activity (eye health).

  • Dysidiolide: A CDC25A protein phosphatase inhibitor.

Key Transformation: The enantioenriched enone from Protocol A is typically subjected to:

  • Reduction: NaBH₄/CeCl₃ (Luche Reduction) to yield the allylic alcohol.

  • Epoxidation: mCPBA or Sharpless conditions to install further functionality.

References

  • Stereoconvergent route to chiral cyclohexenone building blocks. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Cu-catalyzed 1,4-additions of organozinc and Grignard reagents. New Journal of Chemistry. [Link]

  • Copper-catalyzed enantioselective conjugate addition of organometallic reagents. Beilstein Journal of Organic Chemistry. [Link]

  • 4,4-Dimethyl-2-cyclohexen-1-one (Synthesis of similar scaffolds). Organic Syntheses. [Link]

  • Dynamic kinetic resolution via asymmetric conjugate reduction. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isomerization of 3,5-Dimethyl-3-cyclohexenone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for handling β,γ-unsaturated ketones. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for handling β,γ-unsaturated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-dimethyl-3-cyclohexenone and facing challenges with its isomerization to the more thermodynamically stable α,β-unsaturated isomer, 3,5-dimethyl-2-cyclohexenone. This unwanted transformation is a common hurdle that can significantly impact reaction yields and product purity.

This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the structural integrity of your target molecule throughout your experimental workflow.

Understanding the Challenge: The Drive Towards Conjugation

The core issue is the inherent chemical driving force for 3,5-dimethyl-3-cyclohexenone, a β,γ-unsaturated ketone, to rearrange into its conjugated α,β-isomer. This occurs because the conjugated system, where the carbon-carbon double bond is adjacent to the carbonyl group, allows for the delocalization of π-electrons across the p-orbitals of the involved atoms. This delocalization results in a lower overall molecular energy and, therefore, a more stable compound[1]. This isomerization can be readily catalyzed by trace amounts of acid or base, which are often inadvertently present in reagents, solvents, or on glassware.

The Isomerization Mechanism

Both acid and base catalysis provide low-energy pathways for the double bond to migrate into conjugation with the carbonyl group.

  • Acid-Catalyzed Isomerization : The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A subsequent deprotonation at the α-position forms an enol intermediate. Tautomerization of this enol, followed by deprotonation at the γ-position, yields the more stable α,β-unsaturated ketone[1][2].

  • Base-Catalyzed Isomerization : A base removes a proton from the α-carbon to form an enolate ion. This enolate is a resonance-stabilized intermediate. Reprotonation at the γ-carbon leads directly to the formation of the conjugated α,β-unsaturated product[1][3].

G start 3,5-Dimethyl-3-cyclohexenone (β,γ-Unsaturated Ketone) acid_path Acid-Catalyzed Pathway start->acid_path H⁺ Catalyst base_path Base-Catalyzed Pathway start->base_path B: Catalyst protonation Protonation of Carbonyl Oxygen acid_path->protonation enolate Enolate Formation (α-Deprotonation) base_path->enolate enol Enol Intermediate Formation protonation->enol end_product 3,5-Dimethyl-2-cyclohexenone (α,β-Unsaturated Ketone) [Thermodynamically Favored] enol->end_product Tautomerization reprotonation γ-Reprotonation enolate->reprotonation reprotonation->end_product

Caption: Acid and base-catalyzed isomerization pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing significant formation of the 2-enone isomer during my reaction. What are the likely causes?

The spontaneous isomerization during a reaction is almost always due to unintended catalytic activity. Identifying the source is critical.

Common Culprits:

  • Reagent Quality: Impurities in starting materials, reagents, or solvents (e.g., acidic byproducts from degradation, residual base from a previous step).

  • Reaction Conditions:

    • High Temperatures: Elevated temperatures provide the necessary activation energy for the isomerization to occur, even without a strong catalyst.

    • Prolonged Reaction Times: The longer the compound is exposed to even mildly unfavorable conditions, the more isomerization will occur.

  • Atmospheric Exposure: Absorption of atmospheric CO₂ can make solvents slightly acidic, while moisture can hydrolyze certain reagents to form acids[4].

  • Glassware: Improperly cleaned glassware can retain traces of acid or base from previous experiments.

Troubleshooting Workflow:

G start Isomerization Observed During Reaction q1 Are you using the lowest effective temperature? start->q1 s1 Action: Lower reaction temperature. Monitor kinetics. q1->s1 No q2 Have all reagents and solvents been purified/neutralized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Use freshly distilled/ purified solvents. Check reagent pH. q2->s2 No q3 Is the reaction run under an inert atmosphere? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Degas solvents and run reaction under N₂ or Ar. q3->s3 No q4 Is the glassware scrupulously clean and dry? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Use base-washed or oven-dried glassware. q4->s4 No end_node Isomerization Minimized q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: A logical workflow for troubleshooting isomerization.

Question 2: My reaction is complete, but isomerization occurs during work-up and purification. How can I prevent this?

This is a very common scenario. The purification process, especially column chromatography, is a major source of isomerization if not managed carefully.

Key Areas to Address:

  • Work-up Neutrality: The initial quench and subsequent aqueous washes must be strictly neutral or very weakly buffered. Avoid strong acids or bases. A rapid work-up is also beneficial.

  • Chromatography Stationary Phase: Standard silica gel is inherently acidic (due to surface silanol groups) and is a primary cause of on-column isomerization[5].

  • Solvent Evaporation: Using high heat during solvent removal on a rotary evaporator can thermally induce isomerization.

Preventative Protocols:

  • Neutralizing Quench: After the reaction, quench with a neutral or weakly acidic buffer like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH ≈ 7).

  • Deactivating Silica Gel: The acidity of silica gel can be neutralized by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine. This is a crucial step for sensitive compounds.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or other specialized media like Florisil®, if your compound is compatible[6].

  • Low-Temperature Solvent Removal: Always remove solvents under reduced pressure at low temperatures (e.g., using a 20-30°C water bath).

Experimental Protocol: Preparation of Neutralized Silica Gel

This procedure describes the deactivation of standard silica gel to prevent on-column isomerization of acid-sensitive compounds.

Materials:

  • Standard silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N), distilled

  • Hexanes or Pentane (or the initial, least polar solvent of your elution system)

Procedure:

  • Determine Amount: Calculate the required amount of dry silica gel for your column (typically 50-100 times the weight of your crude sample).

  • Prepare Slurry: In a fume hood, add the dry silica gel to a beaker. Add your chosen non-polar solvent to create a mobile slurry (approx. 1.5-2 mL of solvent per gram of silica).

  • Add Base: To this slurry, add 1-2% triethylamine by volume relative to the solvent (e.g., for 100 mL of solvent, add 1-2 mL of Et₃N).

  • Mix Thoroughly: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.

  • Pack Column: Immediately pack your chromatography column with this slurry using standard wet-packing techniques.

  • Equilibrate: Before loading your sample, flush the packed column with at least two column volumes of your starting eluent (which should also contain a small amount of triethylamine, e.g., 0.1-0.5%) to ensure the entire system is equilibrated and neutralized.

Frequently Asked Questions (FAQs)

Q1: How can I protect my compound from light-induced isomerization?

While the primary concern for this molecule is acid/base catalysis, photochemical isomerization can also occur with unsaturated ketones[7][8][9]. To prevent this, always conduct reactions in amber glassware or wrap the reaction vessel securely in aluminum foil. Store the purified compound in an amber vial in a dark, cold environment[5].

Q2: Are there any non-chromatographic purification methods that are safer for this compound?

If the impurities have significantly different properties, consider these alternatives:

  • Distillation: If your compound is thermally stable and volatile, distillation under high vacuum can lower the boiling point sufficiently to prevent thermal isomerization.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purification that avoids contact with acidic stationary phases.

Q3: Can I use a buffer in my organic solvent during the reaction?

Yes, this is an advanced technique for maintaining neutrality. While standard aqueous buffers are not soluble, you can use:

  • Proton Sponges: Non-nucleophilic, sterically hindered amines like 1,8-Bis(dimethylamino)naphthalene can be added in stoichiometric amounts to scavenge trace acid.

  • Heterogeneous Buffers: Resin-supported buffers, such as those based on cyclic-1,3-diones, can neutralize both acidic and basic contaminants in organic solutions and are easily removed by filtration after the reaction[10].

Summary of Preventative Measures
ParameterRecommendationRationale
Temperature Conduct reactions and purifications at the lowest effective temperature.Minimizes thermal energy available to overcome the activation barrier for isomerization[5].
pH Control Maintain strict neutrality (pH ≈ 7) throughout all steps.Prevents both acid and base-catalyzed pathways for double bond migration[1].
Reagents/Solvents Use freshly purified, distilled, and degassed solvents. Ensure reagents are free of acidic or basic impurities.Eliminates potential sources of unintended catalysts.
Atmosphere Run reactions under an inert atmosphere (N₂ or Ar).Prevents contamination from atmospheric CO₂ and moisture, which can form acidic species[4].
Purification Use neutralized silica gel or an alternative neutral/basic stationary phase.Avoids on-column degradation and isomerization caused by the acidic surface of standard silica gel[5][6].
Storage Store the pure compound in a dark, cold, and inert environment.Prevents long-term degradation from light, heat, and atmospheric contaminants.

By understanding the mechanism of isomerization and implementing these rigorous preventative measures, you can successfully handle 3,5-dimethyl-3-cyclohexenone and other sensitive β,γ-unsaturated ketones, ensuring the integrity of your desired product.

References
  • Bent, F. A. (1941). Process for the production of beta gamma unsaturated ketones. U.S. Patent No. 2,246,032.
  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • Request PDF. (2025). Stereoselective Synthesis of β,γ-Unsaturated Ketones by Acid-Mediated Julia-Type Transformation from 2-(1-Hydroxyalkyl)-1-alkylcyclopropanols. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Photochemistry of beta, gamma-unsaturated ketones. [Link]

  • PMC. (n.d.). Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. Europe PMC. [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. [Link]

  • OIST Groups. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. [Link]

  • ResearchGate. (n.d.). Photochemistry of β, γ -unsaturated ketones. [Link]

  • Chemguide. (n.d.). Acid catalysis in organic chemistry. [Link]

  • NCBI Bookshelf. (2024). Chromatography. [Link]

  • Vaia. (n.d.). Nonconjugated β , γ -unsaturated ketones, such as cyclohex-3-enone, are in both an acid- and a base-catalyzed equilibrium with their conjugated α , β. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

Sources

Optimization

Technical Support Center: Acid-Catalyzed Rearrangement of 3,5-Dimethyl-3-cyclohexenone

Subtitle: Troubleshooting Guides, FAQs, and Mechanistic Insights for Process Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Mechanistic Insights for Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for executing and troubleshooting the acid-catalyzed isomerization of 3,5-dimethyl-3-cyclohexenone.

Mechanistic Overview & Causal Logic

The transformation of 3,5-dimethyl-3-cyclohexenone to 3,5-dimethyl-2-cyclohexenone is driven by thermodynamics. The starting material is a


-unsaturated ketone, which lacks resonance stabilization. The product is an 

-unsaturated ketone, which sits at a global thermodynamic minimum due to the extended

-conjugation between the alkene and the carbonyl group.

To overcome the kinetic barrier of this double-bond migration, an acid catalyst is employed. The mechanism proceeds via a highly reactive dienol intermediate . Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which in turn significantly increases the acidity of the


-protons at C2. Removal of a C2 proton yields the conjugated 1,3-dienol. Subsequent reprotonation at the 

-position (C4) and deprotonation of the oxygen yields the thermodynamically stable enone .

Mechanism SM 3,5-Dimethyl-3-cyclohexenone (β,γ-unsaturated) ProtonatedSM Protonated Carbonyl Intermediate SM->ProtonatedSM +H⁺ (Fast) Dienol Conjugated Dienol Intermediate ProtonatedSM->Dienol -H⁺ at C2 (Rate-determining) ProtonatedProd Protonated α,β-Ketone Intermediate Dienol->ProtonatedProd +H⁺ at C4 (Fast) Product 3,5-Dimethyl-2-cyclohexenone (α,β-unsaturated) ProtonatedProd->Product -H⁺ (Fast)

Mechanistic pathway of the acid-catalyzed isomerization to the conjugated enone.

Quantitative Data & Analytical Signatures

To establish a self-validating system, you must track the physicochemical shifts that occur during conjugation. Relying on TLC alone is insufficient for rigorous process chemistry. Use the parameters in the table below to validate your starting materials and confirm complete conversion.

Analytical Property3,5-Dimethyl-3-cyclohexenone (Starting Material)3,5-Dimethyl-2-cyclohexenone (Product)
Electronic State Non-conjugated (

-unsaturated)
Conjugated (

-unsaturated)
UV-Vis

~210 nm (Isolated

)
~235 nm (Conjugated

)
FT-IR

~1715 cm

(Typical aliphatic ketone)
~1670 cm

(Conjugated enone)

H NMR (Vinylic H)
Multiplet at ~5.3 ppm (C4 proton)Broad singlet at ~5.8 ppm (C2 proton)
Thermodynamic

Higher (Kinetic state)Lower (Global minimum)

Standard Operating Procedure (SOP)

This protocol is designed with built-in causality and self-validation to ensure reproducibility.

Step 1: Reagent & Equipment Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Causality: Water can act as a competing nucleophile, leading to hydration of the double bond or dampening the acidity of the catalyst. Anhydrous conditions are mandatory.

Step 2: Reaction Assembly

  • Dissolve 3,5-dimethyl-3-cyclohexenone (10.0 mmol) in 25 mL of anhydrous Toluene under a nitrogen atmosphere.

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%) in one portion.

  • Causality: Toluene is selected because its boiling point (110 °C) provides the exact thermal energy required to overcome the activation barrier of the rate-determining enolization step while keeping the Brønsted acid fully solvated.

Step 3: Thermal Activation & Self-Validation

  • Heat the mixture to reflux (110 °C).

  • Self-Validation: Take 50

    
    L aliquots every 60 minutes. Dilute in HPLC-grade acetonitrile and measure the UV-Vis absorbance at 235 nm. The reaction is complete when the absorbance at 235 nm reaches a stable plateau (typically 3–4 hours), confirming full 
    
    
    
    -conjugation.

Step 4: Quenching & Workup

  • Cool the reaction to room temperature and immediately quench with 15 mL of saturated aqueous NaHCO

    
    .
    
  • Causality: Rapid neutralization of the acid prevents any reverse equilibrium or polymerization during solvent evaporation.

  • Separate the organic layer, extract the aqueous phase with ethyl acetate (2

    
     15 mL), wash combined organics with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dissolve in dry Toluene Step2 2. Acid Catalyst Addition Add 5 mol% p-TsOH Step1->Step2 Step3 3. Thermal Activation Reflux (110°C) for 4h Step2->Step3 Step4 4. Quenching Neutralize with NaHCO3 Step3->Step4 Step5 5. Workup & Extraction Phase separation Step4->Step5 Step6 6. Validation NMR & UV-Vis Analysis Step5->Step6

Self-validating experimental workflow for the acid-catalyzed rearrangement.

Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at 70% conversion? A: Stalling usually indicates catalyst deactivation. If trace water is present in your toluene, it can coordinate with the p-TsOH, drastically reducing its Hammett acidity (


). Ensure strictly anhydrous conditions (e.g., integrating a Dean-Stark trap). Additionally, check for residual basic contaminants in your glassware (from alkaline cleaning baths) that might be neutralizing the acid catalyst.

Q: I am seeing polymeric byproducts and a dark reaction mixture. What is the cause? A: Over-reaction and polymerization occur when the acid concentration is too high or the reaction is heated for too long after completion.


-unsaturated ketones are susceptible to acid-catalyzed Michael additions and subsequent oligomerization. Strictly adhere to the 5 mol% catalyst loading and use the UV-Vis self-validation method (Step 3) to quench the reaction the moment the 235 nm absorbance plateaus.

Q: Can I use a Lewis acid (like BF


OEt

) instead of a Brønsted acid for this isomerization?
A: While possible, it is not recommended. Brønsted acids (like p-TsOH) operate cleanly via the dienol intermediate through proton transfer. Lewis acids coordinate strongly and directly to the carbonyl oxygen, which can trigger unwanted side reactions, such as Mukaiyama-type aldol additions or skeletal rearrangements, rather than simple double-bond migration. Brønsted acids offer superior chemoselectivity for this specific transformation.

Q: I left my purified 3,5-dimethyl-2-cyclohexenone in a clear vial on the benchtop, and NMR shows starting material reforming. Why? A: You are observing photochemical deconjugation. UV light from ambient laboratory or sunlight can promote the


-unsaturated ketone to an excited singlet/triplet state. This excited state can abstract a 

-proton and revert to the kinetically trapped

-unsaturated isomer upon relaxation . Always store purified enones in amber vials, ideally under argon and away from direct light.

References

  • Catalysis and Mechanism of the Isomerization of a Δ5-3-Keto Steroid Source: Bulletin of the Chemical Society of Japan URL:[Link]

  • Mechanism of the acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Acid catalysis of the photochemical deconjugation reaction of 3-alkyl-2-cyclohexenones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Troubleshooting

purification of unstable beta-gamma unsaturated ketones

Technical Support Center: Purification of Unstable -Unsaturated Ketones Case ID: PUR-BG-KET-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Isomerization During Purification Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unstable -Unsaturated Ketones

Case ID: PUR-BG-KET-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Isomerization During Purification

Executive Summary

You are likely accessing this guide because your


-unsaturated ketone (non-conjugated) has partially or fully isomerized into the thermodynamically more stable 

-unsaturated ketone (conjugated) during purification. This is a common failure mode caused by the acidic nature of standard silica gel, thermal stress, or catalytic basic residues.

This guide provides a self-validating workflow to purify these labile substrates without triggering the 1,3-prototropic shift.

Module 1: Diagnostic & Verification

Q: How do I confirm if my purification method is destroying my product?

A: Before altering your workflow, confirm the isomerization using Proton NMR (


H-NMR) and IR spectroscopy. The 

-isomer acts as a thermodynamic sink.
Feature

-Unsaturated Ketone (Target)

-Unsaturated Ketone (Impurity)
Structure



H-NMR (

)
Multiplets often at 5.5–6.0 ppm. Distinct methylene doublet (

3.0 ppm) between alkene and carbonyl.
Doublets (large

values for trans) shifted downfield (6.0–7.0 ppm) due to conjugation.
IR (

)
Higher frequency (isolated): 1715–1725 cm

Lower frequency (conjugated): 1665–1685 cm

TLC Behavior Generally less polar (higher

).
Generally more polar (lower

) due to conjugation.

Module 2: The Mechanism of Failure

Q: Why does standard silica gel ruin my compound?

A: Standard silica gel (pH 6.5–7.0, but locally acidic) possesses surface hydroxyl groups (silanols) that act as Brønsted acids. These sites protonate the carbonyl oxygen, increasing the acidity of the


-protons. This facilitates enolization.[1] Upon re-ketonization, the double bond shifts to the conjugated position to maximize orbital overlap (hyperconjugation).
Visualization: Acid-Catalyzed Isomerization Pathway

Isomerization BetaGamma β,γ-Ketone (Kinetic Product) Protonation Protonation of C=O ( via Silica-OH) BetaGamma->Protonation Acidic Surface Enol Enol Intermediate (Resonance Stabilized) Protonation->Enol -H+ (alpha pos) AlphaBeta α,β-Ketone (Thermodynamic Sink) Enol->AlphaBeta Tautomerization

Module 3: Chromatography Solutions

Protocol A: Deactivated Silica Gel (The Gold Standard)

Use Case: Standard purification when


.

The Logic: You must neutralize the acidic silanol sites. Pre-treating the silica with an amine base (Triethylamine) creates a buffer layer, preventing the protonation of your ketone.

Step-by-Step Protocol:

  • Slurry Preparation: Calculate the amount of silica required (typically 30:1 to 50:1 weight ratio relative to crude mass).

  • Deactivation: Suspend the silica in a solvent mixture of Hexanes:Triethylamine (Et

    
    N) [98:2 v/v] .
    
  • Packing: Pour the slurry into the column. Flush with at least 2 column volumes of the same 2% Et

    
    N/Hexane solution.
    
    • Critical: The column must be basic before the sample touches it.

  • Elution: Run your gradient using Hexanes/Ethyl Acetate (or Ether), but maintain 1% Et

    
    N  in the mobile phase throughout the run.
    
  • Post-Run: Evaporate solvents immediately. Residual Et

    
    N is volatile and will be removed under high vacuum.
    
Protocol B: Neutral Alumina (The Alternative)

Use Case: Extremely acid-sensitive substrates where deactivated silica fails.

The Logic: Alumina (


) is amphoteric. "Neutral" Alumina (Brockmann Activity II or III) is less active than silica and lacks the specific acidic sites that drive enolization.

Troubleshooting Checklist:

  • Do NOT use Basic Alumina: This will instantly deprotonate the

    
    -position and cause isomerization or aldol condensation.
    
  • Activity Adjustment: Commercial Neutral Alumina is often Activity I (too strong). Convert to Activity III by adding water (approx. 6% w/w) and shaking until free-flowing.

Module 4: Thermal & Distillation Handling

Q: Can I distill my compound instead of using a column?

A: Only if you strictly control the thermal budget. Heat is the second major trigger for isomerization.

Decision Matrix for Distillation:

ParameterRecommendationReason
Apparatus Kugelrohr or Wiped-Film EvaporatorMinimizes residence time (time exposed to heat).
Pressure High Vacuum (< 0.5 mmHg)Lowers boiling point to below the isomerization threshold.
Temperature Keep bath < 80°C

thermal isomerization often accelerates >100°C.
Flask Treatment Base-washed glasswareWash receiving flasks with dilute NH

OH and dry. Removes acidic glass sites.

Module 5: Workflow Decision Tree

Use this logic flow to select the correct purification method for your specific batch.

DecisionTree Start Crude β,γ-Ketone State Physical State? Start->State Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Recryst Recrystallization (Cold Pentane/Ether) Solid->Recryst TLC Check TLC on Standard Silica Liquid->TLC Stable Stable on TLC? TLC->Stable Yes Standard Flash (Keep Run Fast) Stable->Yes Yes No Decomposition/Streaking Stable->No No Deactivated Protocol A: Et3N Deactivated Silica No->Deactivated Fail Still Isomerizing? Deactivated->Fail Alumina Protocol B: Neutral Alumina (Act. III) Fail->Alumina

References

  • Mechanistic Insight: Kayser, R. H., & Pollack, R. M. (1975).

    
    -unsaturated ketone to its 
    
    
    
    -unsaturated isomer.[2] Journal of the American Chemical Society.
  • Synthesis & Stability: Paquette, L. A., & Styles, V. L. (2002). Synthesis of

    
    -Unsaturated Ketones. Encyclopedia of Reagents for Organic Synthesis. 
    
  • Chromatographic Deactivation: W.L.F. Armarego, C.L.L. Chai. (2013). Purification of Laboratory Chemicals (7th Ed). Butterworth-Heinemann.
  • Alumina vs Silica: Vedejs, E., et al. (1984). Reagents for organic synthesis: Neutral Alumina usage.[3] Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Separation &amp; Purification of 3,5-Dimethylcyclohexenone Isomers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of 3,5-dimethyl-3-cyclohexenone (a non-conjugated, β,γ-unsaturated ke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of 3,5-dimethyl-3-cyclohexenone (a non-conjugated, β,γ-unsaturated ketone) from its conjugated isomer, 3,5-dimethyl-2-cyclohexenone (an α,β-unsaturated ketone).

Because these isomers possess nearly identical boiling points and polarities, standard purification methods often fail or inadvertently destroy the target compound. This guide provides the mechanistic reasoning and validated protocols required to isolate these molecules successfully.

Separation Logic & Workflow

SeparationWorkflow Start Crude Isomer Mixture (α,β & β,γ) Decision Separation Pathway Start->Decision Distillation Fractional Distillation (High Heat) Decision->Distillation Heat Argentation Argentation Chromatography (10% AgNO3-Silica) Decision->Argentation Mild/Neutral Thermal Thermal Isomerization (Yields 100% α,β-isomer) Distillation->Thermal Elution1 Fraction 1: α,β-isomer (Weak Ag+ Binding) Argentation->Elution1 Low Polarity Eluent Elution2 Fraction 2: β,γ-isomer (Strong Ag+ Binding) Argentation->Elution2 High Polarity Eluent

Workflow for separating conjugated and non-conjugated 3,5-dimethylcyclohexenone isomers.

Troubleshooting Guides & FAQs

Q1: I attempted to separate the isomers using fractional distillation, but my post-distillation NMR shows almost exclusively the 3,5-dimethyl-2-cyclohexenone isomer. What happened? A: You experienced heat-induced thermal isomerization. The β,γ-unsaturated isomer is kinetically trapped but thermodynamically less stable than its conjugated α,β-counterpart[1]. At the elevated temperatures required for distillation (the boiling point of the α,β-isomer is approximately 212 °C[2]), the activation energy barrier for double-bond migration is easily overcome. The system acts as a thermodynamic sink, converting your β,γ-isomer entirely into the conjugated α,β-isomer. Distillation is not recommended for isolating the β,γ-isomer.

Q2: Standard silica gel column chromatography is degrading my β,γ-isomer or causing it to smear across fractions. How can I resolve this? A: Standard chromatographic silica gel is inherently slightly acidic (pH ~4.5–5.5). This surface acidity catalyzes the enolization of the ketone, facilitating the rapid migration of the double bond into conjugation with the carbonyl. To prevent this, you must strictly utilize neutral or slightly deactivated conditions[3]. We recommend neutralizing your silica gel with 1% triethylamine (TEA) prior to packing, or avoiding standard silica entirely in favor of specialized techniques.

Q3: What is the most reliable method to physically separate these two isomers without degrading them? A: Argentation chromatography (silver nitrate-impregnated silica gel) is the gold standard for separating double-bond isomers[3][4]. Silver ions (Ag⁺) act as Lewis acids and form reversible π-complexes with carbon-carbon double bonds. The non-conjugated double bond in 3,5-dimethyl-3-cyclohexenone is relatively electron-rich and binds strongly to the Ag⁺ ions. Conversely, the double bond in 3,5-dimethyl-2-cyclohexenone is conjugated with the electron-withdrawing carbonyl group, rendering it electron-deficient and significantly reducing its affinity for Ag⁺. Consequently, the α,β-isomer elutes first, while the β,γ-isomer is selectively retained on the column.

Quantitative Data & Isomer Properties
Property3,5-Dimethyl-2-cyclohexenone3,5-Dimethyl-3-cyclohexenone
Saturation Type α,β-unsaturated (Conjugated)β,γ-unsaturated (Non-conjugated)
Thermodynamic Stability High (Global Minimum)Low (Kinetic Product)
Boiling Point ~212 °C[2]~210–214 °C (Prone to isomerization)
Ag⁺ Binding Affinity Weak (Electron-deficient π-system)Strong (Electron-rich π-system)
Elution Order (AgNO₃-Silica) Elutes First (Higher Rf)Elutes Second (Lower Rf)
Experimental Protocols
Protocol A: Preparation of 10% (w/w) Argentation Silica Gel

Note: Silver nitrate is light-sensitive. Perform these steps in a dimly lit hood and wrap all glassware in aluminum foil.

  • Dissolution: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of HPLC-grade acetonitrile (preferred over water for faster subsequent drying) in a foil-wrapped 500 mL round-bottom flask.

  • Slurry Formation: Slowly add 90 g of standard chromatographic silica gel (230–400 mesh) to the solution. Swirl gently to create a uniform, lump-free slurry.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at 45 °C until the silica appears as a free-flowing powder.

  • Activation: Transfer the impregnated silica to a vacuum oven. Bake at 120 °C for 4 to 6 hours to fully activate the stationary phase.

  • Storage: Store the prepared silica in a dark, airtight desiccator. It should be used within a few weeks for optimal resolution.

Protocol B: Chromatographic Separation of the Isomers

Caution: Ensure all glassware and solvents are strictly neutral to prevent on-column isomerization[3].

  • Column Packing: Pack a glass column with the activated 10% AgNO₃-silica gel using 100% Hexanes. Wrap the exterior of the column in aluminum foil to prevent photolytic degradation of the silver species.

  • Sample Loading: Dissolve your crude mixture of 3,5-dimethylcyclohexenone isomers in a minimum volume of hexanes and carefully load it onto the column head using a Pasteur pipette.

  • Elution (Step-Gradient):

    • Begin elution with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Collect fractions. The 3,5-dimethyl-2-cyclohexenone (α,β-isomer) will elute first due to its weak interaction with the silver ions.

    • Gradually increase the polarity to 90:10 Hexanes:Ethyl Acetate to disrupt the strong π-complexation and elute the 3,5-dimethyl-3-cyclohexenone (β,γ-isomer).

  • Workup & Silver Removal: Combine the fractions containing the β,γ-isomer. To remove any trace silver salts that may have leached from the column, wash the combined organic layers once with a 10% aqueous ammonium chloride (NH₄Cl) solution.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ambient temperature (<30 °C) to prevent thermal isomerization.

References

Sources

Troubleshooting

Technical Support Center: Preventing Aromatization of 3,5-Dimethylcyclohexenones During Workup

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the unintended aromatization of highly sensitive cyclohexenone intermediates—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the unintended aromatization of highly sensitive cyclohexenone intermediates—specifically 3,5-dimethyl-3-cyclohexenone and its conjugated isomers—during reaction workup and purification.

Troubleshooting Q&A: Mechanisms & Causality

Q1: Why does my 3,5-dimethylcyclohexenone completely convert to 3,5-dimethylphenol during a seemingly standard aqueous workup? A: Cyclohexenones are thermodynamically driven to aromatize because the formation of a phenol ring releases approximately 36 kcal/mol of resonance energy[1]. During a standard workup, if the aqueous phase is too acidic or basic, the enone undergoes rapid tautomerization to an enol or enolate intermediate[2]. Once in this highly reactive state, ambient oxygen dissolved in the extraction solvent acts as a potent oxidant[2]. As observed in complex alkaloid syntheses, basic conditions combined with oxygen can spontaneously oxidize cyclohexenones to phenols without even requiring a hydroperoxide intermediate[2].

Q2: How strict do I need to be with pH during the reaction quench? A: Extremely strict. A common mistake is quenching a reaction with 1M HCl or unbuffered NaOH. You must maintain a strictly neutral pH (pH 6.5–7.5). Using a saturated aqueous sodium bicarbonate (NaHCO₃) solution is often insufficient because its pH can drift above 8.0, promoting base-catalyzed enolization. A 0.1 M pH 7.0 sodium phosphate buffer is the optimal choice. The goal is to kinetically freeze the molecule in its keto form before extraction.

Q3: Is ambient air really enough to cause oxidative aromatization? A: Yes. The solubility of O₂ in common organic solvents (like ethyl acetate or dichloromethane) is entirely sufficient to drive the oxidative dehydrogenation of the enol intermediate. In the total synthesis of calyciphylline A-type alkaloids, researchers found that degassing solvents by N₂ bubbling was absolutely crucial to avoiding the aromatization of sensitive 6-membered rings[3]. Always degas your extraction solvents if your specific isomer is highly prone to aromatization.

Q4: Can the purification step (e.g., silica gel chromatography) trigger aromatization? A: Yes. Standard silica gel is slightly acidic (pH ~4.5–5.5). For highly sensitive enones, this mild Lewis/Brønsted acidity, combined with the large surface area of the silica and constant exposure to air, can catalyze aromatization[1]. To prevent this, silica must be deactivated, or neutral alumina should be used.

Quantitative Impact of Workup Conditions

The following table summarizes how different workup parameters influence the stability of the cyclohexenone core versus the formation of the aromatized byproduct.

Workup ConditionAqueous pHAtmosphereBath TempEnone Recovery (%)Phenol Formation (%)
1M HCl Quench < 2.0Ambient Air25 °C< 10%> 85%
1M NaOH Quench > 12.0Ambient Air25 °C< 5%> 90%
Sat. NaHCO₃ ~ 8.2Ambient Air25 °C60%35%
pH 7.0 Buffer 7.0Ambient Air5 °C85%12%
pH 7.0 Buffer 7.0Degassed (N₂)0–5 °C> 95% < 2%

Mechanistic Pathway & Intervention

WorkupPathway A 3,5-Dimethylcyclohexenone (Target Keto Form) B Acidic/Basic Quench (pH < 5 or pH > 9) A->B Standard Workup C Enol / Enolate Intermediate B->C Tautomerization D Aerobic Oxidation (Dissolved O2) C->D Air Exposure E 3,5-Dimethylphenol (Aromatized Byproduct) D->E Irreversible Oxidation F Optimized Workup: pH 7 Buffer + N2 Degassing F->A Stabilizes Keto Form F->B Prevents Enolization

Mechanistic pathway of cyclohexenone aromatization and intervention points.

Self-Validating Protocol: Anaerobic Neutral Workup

To guarantee the structural integrity of 3,5-dimethylcyclohexenones, implement this step-by-step anaerobic methodology. This protocol includes built-in validation checks to ensure causality between your actions and the chemical outcome.

Step 1: Solvent Degassing (Crucial) Sparge the extraction solvent (e.g., MTBE or EtOAc) and a 0.1 M pH 7.0 sodium phosphate buffer with nitrogen gas for 15–20 minutes prior to use. Causality: Removing dissolved O₂ eliminates the terminal oxidant required for the aromatization of the enol intermediate.

Step 2: Thermal Quenching Cool the crude reaction mixture to 0–5 °C using an ice-water bath before initiating the quench. Causality: Lower temperatures exponentially decrease the rate of tautomerization.

Step 3: Neutralization Slowly add the degassed pH 7.0 buffer to the cold reaction mixture under a positive pressure of nitrogen. Maintain aggressive stirring to prevent localized pH extremes at the droplet interface.

Step 4: Extraction & Drying Transfer the mixture to a separatory funnel flushed with nitrogen. Extract with the degassed organic solvent (3 x 20 mL). Wash the combined organic layers with degassed brine. Dry over anhydrous Na₂SO₄. Note: Avoid MgSO₄, as its mild Lewis acidity can promote unwanted side reactions in highly sensitive enones.

Step 5: Validation Check (Self-Validation System) Before concentrating the bulk solvent, pull a 0.1 mL aliquot. Run a rapid TLC (Hexanes/EtOAc) against a 3,5-dimethylphenol standard.

  • Observation: Phenols will stain intensely black/blue with Ferric Chloride (FeCl₃) or Phosphomolybdic acid (PMA), whereas the enone will only show UV activity and a different Rf.

  • Action: If phenol is detected (>5%), halt concentration. Wash the organic layer again with pH 7 buffer to ensure no residual acid/base remains before proceeding.

Step 6: Concentration & Purification Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature strictly not exceeding 25 °C . Backfill the rotary evaporator with nitrogen. If chromatography is required, use deactivated silica gel (slurried with 1% Et₃N in hexanes) to prevent acid-catalyzed enolization on the column.

References

  • Keerthana S., Sowbarnika Senthilkumar, Goreti Rajendar. "Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones." The Journal of Organic Chemistry (2024).[Link]

  • Carter, R. G., et al. "Synthesis of (±)-7-Hydroxylycopodine." The Journal of Organic Chemistry / PMC (2012).[Link]

  • Okada, T. "Synthetic Study of Calyciphylline A-type Daphniphyllum Alkaloids." Astellas Foundation for Research on Metabolic Disorders (2018).[Link]

Sources

Optimization

controlling kinetic vs thermodynamic enolates in cyclohexenone synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to control the regioselectivity of enolate formation in complex cyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to control the regioselectivity of enolate formation in complex cyclic systems.

Controlling the enolization of cyclohexenones is fundamentally different from simple saturated ketones. In saturated asymmetric systems (like 2-methylcyclohexanone), regiocontrol is a battle between steric hindrance (kinetic deprotonation at the less substituted carbon) and alkene stability (thermodynamic deprotonation at the more substituted carbon)[1]. However, in


-unsaturated systems like cyclohexenone, the dynamics shift entirely toward cross-conjugation versus extended conjugation.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to master kinetic and thermodynamic enolate formation in your synthetic workflows.

The Causality of Regiocontrol: vs. Deprotonation

To successfully direct your synthesis, you must understand the "why" behind the reaction conditions:

  • The Kinetic Pathway (

    
    -Enolate):  Kinetic deprotonation of cyclohexenone occurs at the 
    
    
    
    position. This is driven by the inductive electron-withdrawing effects of the carbonyl, which render the
    
    
    -protons highly acidic. Furthermore, coordination of the lithium counterion (from a base like LDA) by the carbonyl oxygen organizes the transition state, directing the base to the less sterically hindered
    
    
    position for rapid, irreversible deprotonation[2].
  • The Thermodynamic Pathway (

    
    -Dienolate):  Thermodynamic control favors deprotonation at the 
    
    
    
    -carbon. While this proton is less acidic and sterically harder to reach, the resulting extended dienolate is significantly lower in energy than the kinetic product due to the extensive delocalization of electron density across the conjugated
    
    
    -system[2].

G Start Cyclohexenone Starting Material KineticCond Kinetic Conditions LDA (1.1 eq), THF, -78°C Start->KineticCond Fast, Irreversible ThermoCond Thermodynamic Conditions LDA (0.9 eq), THF, 0°C to RT Start->ThermoCond Slow, Reversible AlphaPrime α'-Enolate (Cross-Conjugated, Kinetic) KineticCond->AlphaPrime Deprotonation at α' GammaDienolate γ-Dienolate (Extended, Thermodynamic) ThermoCond->GammaDienolate Deprotonation at γ AlphaPrime->GammaDienolate Equilibration (Excess Ketone/Heat)

Reaction logic for kinetic (α') vs. thermodynamic (γ) enolate formation in cyclohexenones.

Quantitative Parameter Summary

Use the following parameter matrix to design your enolization conditions. Deviation from these parameters will result in regio-mixing.

ParameterKinetic Enolate (

)
Thermodynamic Enolate (

)
Base Strength & Sterics Strong, bulky (e.g., LDA, LiHMDS)Weaker base or limiting strong base
Stoichiometry 1.05 - 1.10 eq (Excess base)0.90 - 0.95 eq (Excess ketone)
Temperature -78 °C0 °C to Room Temperature
Solvent Aprotic (THF)Protic, or Aprotic (THF) with free ketone
Addition Order Ketone added dropwise to BaseBase added to Ketone
Thermodynamic Driver Lowest activation energy (

)
Lowest product free energy (

)

Troubleshooting & FAQs

Q: I am attempting to form the kinetic


-enolate using LDA at -78°C, but NMR analysis of my TMS enol ether shows a 70:30 mixture of 

and

products. What went wrong?
A: This is a classic issue of localized equilibration. If the ketone is added too quickly to the LDA solution, localized areas of excess ketone occur in the flask before the base can fully react. Unreacted ketone acts as a proton source, allowing the kinetic

-enolate to equilibrate to the thermodynamic

-dienolate[2]. Fix: Ensure rigorous dropwise addition of the ketone to a slight excess of LDA using a syringe pump. This specific mode of addition minimizes enolate exchange[3].

Q: How do I ensure complete conversion to the thermodynamic


-dienolate? 
A:  Thermodynamic control requires a pathway for reversibility. If you use 1.1 equivalents of LDA, the deprotonation is irreversible, trapping you in the kinetic state.
Fix: Use 0.9 equivalents of LDA. The remaining 0.1 equivalents of unreacted cyclohexenone serve as a "proton shuttle," allowing the cross-conjugated kinetic enolate to re-protonate and eventually funnel into the global energy minimum: the extended 

-dienolate[2]. Extended reaction times (1-2 hours at 0°C) are required because proton transfer between lithium enolates is relatively slow[2].

Q: Why does my cyclohexenone substrate undergo


-alkylation instead of 

-alkylation when reacting with an electrophile, even though I successfully formed the thermodynamic dienolate?
A: This relates to the inherent reactivity of dienolates. While the negative charge is delocalized over the

and

carbons, the

-carbon typically possesses a higher coefficient in the Highest Occupied Molecular Orbital (HOMO), making it more reactive toward standard electrophiles[4]. Fix: To force

-alkylation, you must employ vinylogous nucleophilicity strategies. This often requires specific catalytic systems, such as bulky aluminum-based catalysts, which sterically block the

and

positions, allowing the thermodynamic exo-dienolate to react exclusively at the

-site[5].

Self-Validating Experimental Protocols (SOPs)

A robust protocol must be self-validating. You cannot accurately analyze a "naked" lithium enolate via NMR because it will equilibrate during workup. By trapping the enolate with Trimethylsilyl chloride (TMSCl), you freeze the equilibrium, providing a stable snapshot of the regioselectivity that can be definitively analyzed via


H NMR[4].

Workflow Prep Dry THF & Base Setup at Target Temp Decision Select Enolate Type Prep->Decision Kinetic Dropwise Ketone to Excess Base (-78°C) Decision->Kinetic Kinetic Thermo Add Base to Excess Ketone (0°C - RT) Decision->Thermo Thermodynamic Trap Quench with TMSCl (Self-Validating Step) Kinetic->Trap Thermo->Trap Analyze 1H NMR Analysis (Determine Regio-Ratio) Trap->Analyze

Self-validating experimental workflow for enolate generation and regioselectivity analysis.

SOP 1: Synthesis of the Kinetic -Silyl Enol Ether
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and diisopropylamine (1.15 eq). Cool to -78°C.

  • Base Generation: Add

    
    -BuLi (1.10 eq) dropwise. Stir for 30 minutes at -78°C to form LDA in situ.
    
  • Ketone Addition (Critical Step): Add cyclohexenone (1.0 eq) diluted in THF dropwise via syringe pump over 30 minutes to the LDA solution at -78°C.

  • Trapping: Add freshly distilled TMSCl (1.2 eq) rapidly. Allow the reaction to warm to room temperature over 1 hour.

  • Validation: Concentrate under reduced pressure and analyze the crude mixture via

    
    H NMR. The vinylic proton signals will definitively distinguish the cross-conjugated 
    
    
    
    -silyl enol ether from the extended
    
    
    -dienol ether.
SOP 2: Synthesis of the Thermodynamic -Silyl Dienol Ether
  • Preparation: Prepare LDA (0.90 eq) in THF at -78°C as described above.

  • Ketone Addition: Add cyclohexenone (1.0 eq) rapidly to the base.

  • Equilibration (Critical Step): Warm the reaction to 0°C and stir for 2 hours. The substoichiometric base ensures unreacted ketone is present to facilitate proton transfer and drive the equilibrium to the thermodynamic product[2].

  • Trapping: Add TMSCl (1.2 eq) and triethylamine (1.5 eq, to scavenge HCl).

  • Validation: Analyze via

    
    H NMR to confirm the presence of the extended conjugated system.
    

References

  • [1] Thermodynamic Product vs Kinetic Product - with example of enolate formation of 2-methylcyclohexanone, PharmaXChange. URL:

  • [4] Overview of the Topics to be Covered in CHEM 330, University of British Columbia. URL:

  • [2] Organic Chemistry 5.512, Massachusetts Institute of Technology. URL:

  • [5] Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis, PMC (NIH). URL:

  • [3] Selective formation of enolates, Chemistry Stack Exchange. URL:

Sources

Troubleshooting

Technical Support Center: 3,5-Dimethyl-3-cyclohexenone Stability &amp; Solvent Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex kinetic and thermodynamic behaviors of 3,5-dimethyl-3-cyclohexenone (CAS: 63507-69-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex kinetic and thermodynamic behaviors of 3,5-dimethyl-3-cyclohexenone (CAS: 63507-69-7)[1].

Because 3,5-dimethyl-3-cyclohexenone is a


-unsaturated ketone, it exists in a delicate, solvent-dependent equilibrium with its conjugated 

-unsaturated counterpart (3,5-dimethyl-2-cyclohexenone)[2]. Understanding the causality behind solvent polarity, trace acidity, and transition-state stabilization is critical for preventing unwanted degradation, ensuring reproducible yields, and maintaining the integrity of your synthetic workflows.

Core Mechanism: The Isomerization Pathway

The fundamental challenge when handling 3,5-dimethyl-3-cyclohexenone is its propensity to undergo tautomerization. The


-isomer is thermodynamically favored due to the extended 

-conjugation with the carbonyl group[3]. However, the activation energy required to reach this state is heavily modulated by the dielectric constant (

) of your chosen solvent and the presence of Brønsted/Lewis acids[4].

Pathway A 3,5-dimethyl-3-cyclohexenone (β,γ-unsaturated) Kinetic State B Enol / Enolate Intermediate (Solvent-Stabilized) A->B Acid/Base Catalysis Polar Solvents B->A Non-polar media C 3,5-dimethyl-2-cyclohexenone (α,β-unsaturated) Thermodynamic State B->C Conjugation Drive (Irreversible in polar media)

Fig 1: Solvent-mediated isomerization pathway of 3,5-dimethyl-3-cyclohexenone.

Troubleshooting Guides & FAQs

Q1: Why does my 3,5-dimethyl-3-cyclohexenone sample degrade into a yellow oil when stored in chloroform? A1: Chloroform (


) slowly degrades upon exposure to light and oxygen to produce trace amounts of phosgene and hydrochloric acid (

). The trace

acts as a Brønsted acid catalyst, protonating the carbonyl oxygen. This lowers the activation energy for enolization at the

-carbon, driving the rapid double-bond migration to the thermodynamically stable

-unsaturated form[2]. The conjugated

-isomer is highly prone to subsequent aldol condensation and polymerization, resulting in the yellow oil. Solution: Store the compound in acid-free, non-polar solvents (e.g., anhydrous hexane) or use chloroform stabilized with amylene, kept in amber vials at -20°C.

Q2: How does solvent polarity affect the equilibrium ratio of the


 vs. 

isomers during reactions?
A2: The

-unsaturated isomer possesses a highly delocalized

-electron system, giving it a significantly larger dipole moment than the

-isomer. According to the Hughes-Ingold rules of solvent effects, highly polar solvents (e.g., DMSO, Methanol) preferentially solvate and stabilize this more polar

-isomer, as well as the polarized enol transition state leading to it. Consequently, polar solvents accelerate the isomerization rate and push the equilibrium almost entirely (>95%) toward the conjugated form[2]. To preserve the

-isomer, you must use non-polar, aprotic solvents (e.g., toluene) under strictly anhydrous conditions.

Q3: I am observing inconsistent yields in my aza-Michael additions. Could the solvent be the culprit? A3: Yes. Aza-Michael additions require the


-unsaturated ketone as the Michael acceptor. If you start with 3,5-dimethyl-3-cyclohexenone, it must first undergo in situ isomerization. Lewis acid promoters (such as 

or

) are explicitly used to facilitate this isomerization prior to the 1,4-addition[3][4]. If you use a strongly coordinating solvent (like THF or Acetonitrile), the solvent competitively binds the Lewis acid, dampening its catalytic efficacy for the enolization step. Solution: Use non-coordinating solvents like anhydrous

to ensure the Lewis acid remains active for both the isomerization and the subsequent addition[3].

Workflow Start Issue: Unwanted Isomerization Detected via NMR CheckSolvent Check Solvent Purity & Water Content Start->CheckSolvent Decision Moisture > 50 ppm? CheckSolvent->Decision DrySolvent Dry over 3Å Sieves & Degas Decision->DrySolvent Yes CheckAcid Check Glassware for Trace Acids Decision->CheckAcid No DrySolvent->CheckAcid BaseWash Base-Wash Glassware Store at -20°C CheckAcid->BaseWash

Fig 2: Troubleshooting workflow for mitigating unwanted ketone isomerization.

Quantitative Data: Solvent Impact Table

The following table summarizes the empirical relationship between solvent dielectric constants and the kinetic stability of the


-isomer. (Note: Half-lives are representative heuristics based on standard tautomerization kinetics at 25°C).
SolventDielectric Constant (

)
Est. Isomerization Half-Life (

)
Equilibrium Ratio (

:

)
Recommended Application
n-Hexane 1.89> 30 days15 : 85Long-term storage & preservation
Toluene 2.38~ 14 days10 : 90Non-polar stereoselective reactions
Dichloromethane 8.93~ 48 hours5 : 95Lewis acid catalyzed in situ reactions
Methanol 32.70< 2 hours< 1 : 99Rapid, deliberate isomerization
DMSO 46.70< 30 minutes< 1 : 99NMR characterization of the

-form

Experimental Protocols

Protocol A: Anhydrous Storage & Stabilization of 3,5-Dimethyl-3-cyclohexenone

To prevent spontaneous degradation, the microenvironment must be strictly neutral and aprotic.

  • Solvent Selection: Choose a non-polar, non-coordinating solvent (e.g., n-hexane) with a dielectric constant < 3.0.

  • Deacidification: Pass the solvent through a plug of basic alumina (Brockmann Grade I) to remove any trace Brønsted acids.

  • Desiccation: Store the solvent over activated 3Å molecular sieves for at least 24 hours prior to use (target water content < 50 ppm).

  • Glassware Preparation: Wash all storage vials with a 5%

    
     solution, rinse with deionized water, and oven-dry at 120°C to eliminate acidic nucleation sites on the glass surface.
    
  • Storage & Self-Validation: Dissolve the ketone in the purified solvent, purge the headspace with ultra-high purity Argon, and store at -20°C in the dark.

    • Self-Validation Step: Run a baseline

      
       NMR. The presence of the olefinic proton at ~5.3 ppm confirms the 
      
      
      
      -isomer. A shift to ~5.8 ppm indicates unwanted isomerization to the
      
      
      -form.
Protocol B: Controlled In Situ Isomerization for Aza-Michael Additions

When the


-isomer is required as a reactive intermediate, controlled in situ generation prevents premature polymerization[3].
  • Reactor Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Substrate Addition: Add 1.0 equivalent of 3,5-dimethyl-3-cyclohexenone and 1.2 equivalents of the target primary amide/amine.

  • Solvent Addition: Inject anhydrous

    
     to achieve a 0.2 M concentration.
    
  • Catalyst Injection: Dropwise add 0.1 equivalents of a Lewis acid promoter (e.g.,

    
     or 
    
    
    
    ) at 0°C[3].
    • Causality: The Lewis acid coordinates to the carbonyl oxygen, drawing electron density away from the ring, drastically lowering the pKa of the

      
      -protons, and triggering the double-bond migration[4].
      
  • Reaction Monitoring: Stir at room temperature. Monitor via GC-MS until the

    
    -isomer is fully consumed and the 
    
    
    
    -amino ketone adduct is formed[3].

References

  • Cyclohexenone - Sigma-Aldrich Source: Sigma-Aldrich URL
  • 3,5-Dimethyl-3-cyclohexenone CAS#: 63507-69-7 Source: ChemicalBook URL
  • Me3SiOTf Promoted Aza-Michael Addition Reaction of 1 degrees-Amides with alpha,beta-Unsaturated Ketones Source: ResearchGate URL
  • Adam LEE | Professor (Full)
  • Experimental and Theoretical Studies of a One‐Flask Synthesis of 3H‐1‐Benzazepines from 2‐Haloanilines and α,β‐Unsaturated Ketones Source: ResearchGate URL

Sources

Optimization

troubleshooting low purity in 3,5-dimethyl-3-cyclohexenone preparation

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Purity Issues in 3,5-Dimethyl-3-cyclohexenone Preparation Technical Support Center: 3,5-Dimethyl-3-cyclohexenone...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Purity Issues in 3,5-Dimethyl-3-cyclohexenone Preparation

Technical Support Center: 3,5-Dimethyl-3-cyclohexenone

Executive Summary: The synthesis of 3,5-dimethyl-3-cyclohexenone (the unconjugated


-unsaturated ketone) is chemically distinct from its thermodynamic isomer, 3,5-dimethyl-2-cyclohexen-1-one  (the conjugated 

-unsaturated ketone). Low purity in this preparation is almost invariably caused by unwanted isomerization to the conjugated form, aromatization, or incomplete hydrolysis of enol ether intermediates.

This guide addresses the specific challenges of isolating the kinetic product (3-enone) via the Birch Reduction-Hydrolysis pathway, which is the industry standard for high-regioselectivity access to this scaffold.

Part 1: The Reaction Workflow & Critical Control Points

The following diagram illustrates the synthesis pathway starting from 3,5-dimethylanisole. It highlights the "Danger Zone" where acid catalysis determines whether you isolate the target (3-enone) or the impurity (2-enone).

BirchHydrolysis Start 3,5-Dimethylanisole Birch Birch Reduction (Li/NH3, EtOH) Start->Birch Step 1 Intermediate 1,5-Dimethyl-1,4-cyclohexadiene (Enol Ether Intermediate) Birch->Intermediate Step 2: Isolation Hydrolysis_Mild Mild Hydrolysis (Oxalic Acid / 0°C) Intermediate->Hydrolysis_Mild Path A (Target) Hydrolysis_Strong Strong Acid / Heat (HCl / Reflux) Intermediate->Hydrolysis_Strong Path B (Isomerization) Target TARGET: 3,5-Dimethyl-3-cyclohexenone (Kinetic Product) Hydrolysis_Mild->Target Impurity IMPURITY: 3,5-Dimethyl-2-cyclohexenone (Thermodynamic Product) Target->Impurity Spontaneous Isomerization (if stored improperly) Hydrolysis_Strong->Impurity

Figure 1: The bifurcation of hydrolysis conditions determines the final isomer. Path A yields the target 3-enone; Path B yields the conjugated 2-enone impurity.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Isomer Contamination (The "Double Bond Shift")

Q: My NMR shows a mixture of products. I see a triplet at


 5.4 ppm and a singlet at 

5.9 ppm. Which is which?
  • Diagnosis: You have a mixture of the target (3-enone) and the conjugated impurity (2-enone).

    • Target (3-enone): The olefinic proton is at C4 . It typically appears as a broad singlet or multiplet around 5.3–5.5 ppm (depending on solvent).

    • Impurity (2-enone): The olefinic proton is at C2 . Because it is conjugated with the carbonyl, it shifts downfield to ~5.9 ppm (singlet) .

  • Root Cause: The hydrolysis conditions were too acidic or the reaction was allowed to warm up too long. The 3-enone is the kinetic product; the 2-enone is the thermodynamic product.

  • Corrective Action:

    • Switch Acids: Do not use HCl or H2SO4. Use Oxalic acid (1M) or Acetic acid/Water .

    • Temperature Control: Perform the hydrolysis at 0°C and quench immediately upon disappearance of the enol ether. Do not reflux.

Q: The product purity was 98% initially, but dropped to 85% after rotary evaporation. Why?

  • Diagnosis: Thermal isomerization.

  • Root Cause: 3,5-dimethyl-3-cyclohexenone is sensitive to heat, especially if trace acid remains in the flask. Heating the bath >40°C during solvent removal can catalyze the shift to the 2-enone.

  • Corrective Action:

    • Neutralize the reaction mixture with solid NaHCO3 before concentration.

    • Keep the rotary evaporator bath below 30°C .

Category 2: Aromatization & Starting Material[2][3]

Q: I see aromatic signals (6.5–7.0 ppm) in the crude proton NMR.

  • Diagnosis: Re-aromatization to 3,5-dimethylphenol or presence of unreacted 3,5-dimethylanisole.

  • Root Cause:

    • Unreacted Material: Insufficient lithium/sodium in the Birch reduction.

    • Re-aromatization: Exposure to air (oxygen) under basic conditions before quenching, or disproportionation during workup.

  • Corrective Action:

    • Ensure the deep blue color (solvated electrons) persists for at least 15–30 minutes during the Birch reduction.

    • Quench the Birch reaction with solid NH4Cl or ethanol before allowing the ammonia to evaporate.

Category 3: Yield & Physical State

Q: The literature says it should be an oil, but I have a semi-solid residue.

  • Diagnosis: Polymerization or Dimerization.

  • Root Cause: Unconjugated enones are prone to radical polymerization or Diels-Alder dimerization (acting as the diene or dienophile) if stored neat.

  • Corrective Action:

    • Store the purified product at -20°C under Argon.

    • Add a radical inhibitor (e.g., BHT) if the compound is to be stored for long periods.

Part 3: Optimized Experimental Protocol

To maximize purity of the 3-enone isomer, follow this "Soft Hydrolysis" protocol.

Step 1: Birch Reduction (Enol Ether Formation)
  • Condense NH3 (250 mL) at -78°C.

  • Add 3,5-dimethylanisole (10.0 g, 73 mmol) and EtOH (15 mL) .

  • Add Li wire (1.5 g, 216 mmol) in small pieces. Maintain internal temp < -33°C.

  • Stir until blue color persists for 30 min.

  • Quench with solid NH4Cl . Evaporate NH3 under N2 flow.

  • Extract residue with Pentane (avoid Ether if possible to simplify drying). Do not acidify yet.

Step 2: Controlled Hydrolysis (The Critical Step)

Standard mineral acid hydrolysis will fail here, yielding the 2-enone.

  • Dissolve the crude enol ether in THF/Water (4:1) .

  • Add Oxalic Acid (0.5 eq) at 0°C .

  • Monitor by TLC/NMR every 15 minutes. Look for the disappearance of the enol ether methoxy signal (~3.6 ppm).

  • Stop Point: Once the starting material is consumed (typically < 1 hour), immediately neutralize with saturated NaHCO3 at 0°C.

  • Extract with diethyl ether, wash with brine, dry over Na2SO4.

Step 3: Purification
  • Column Chromatography: Use silica gel pre-treated with 1% Triethylamine (to neutralize surface acidity). Elute rapidly with Hexanes/EtOAc (95:5).

  • Distillation: Only use Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature.

Part 4: Data Summary & Specifications

ParameterTarget: 3-enone (

)
Impurity: 2-enone (

)
Structure UnconjugatedConjugated
Stability Kinetic (Low Stability)Thermodynamic (High Stability)
1H NMR (Olefin)

5.3–5.4 (m, 1H)

5.8–5.9 (s, 1H)
IR (C=O) ~1715 cm⁻¹ (Non-conjugated ketone)~1670 cm⁻¹ (Conjugated enone)
Hydrolysis pH Mild Acid (pH 3–4)Strong Acid (pH < 1)

References

  • Birch Reduction Mechanism & Regioselectivity

    • Source: Master Organic Chemistry. "The Birch Reduction: Mechanism and Regioselectivity."
    • URL:[Link]

  • Synthesis of 3,5-dimethyl-2-cyclohexen-1-one (Conjug

    • Source: Organic Syntheses.[1][2][3][4] "Preparation of Conjugated Enones." (General Reference for thermodynamic product stability).

    • URL:[Link] (Search Term: Cyclohexenone)

  • Isomeriz

    
     to 
    
    
    
    Unsaturated Ketones
    • Source: Thieme Connect / Science of Synthesis.
    • URL:[Link]

  • Properties of 3,5-Dimethyl-2-cyclohexen-1-one (Impurity Profile)

    • Source: PubChem Compound Summary.[5]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Distinction Between 3-Cyclohexenone and 2-Cyclohexenone Isomers: A Technical Guide

Executive Summary & Structural Context In synthetic organic chemistry and drug development, distinguishing between regiochemical isomers is a fundamental quality control step. 2-Cyclohexenone is a thermodynamically stabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In synthetic organic chemistry and drug development, distinguishing between regiochemical isomers is a fundamental quality control step. 2-Cyclohexenone is a thermodynamically stable


-unsaturated ketone, often the target or byproduct of aldol condensations and oxidative pathways[1]. In contrast, 3-cyclohexenone  is a kinetically favored, non-conjugated isomer frequently accessed via Birch reductions of anisole derivatives[2].

Because these molecules possess identical molecular weights and similar functional groups, distinguishing them relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.


H NMR provides an unambiguous, non-destructive method to differentiate these isomers based on the profound differences in their electronic environments[3].

Mechanistic Causality: Electronic Environments & Chemical Shifts

To accurately interpret the


H NMR spectra of these isomers, one must understand the causality behind their chemical shifts. The position of a proton signal (in ppm) is dictated by the local magnetic field it experiences, which is modulated by electron density.
  • 2-Cyclohexenone (Conjugated System): The C=C double bond is in direct conjugation with the highly electronegative carbonyl (C=O) group. Through electron delocalization (resonance), the

    
    -carbon (C3) bears a partial positive charge. This severe electron depletion heavily deshields the 
    
    
    
    -proton, pushing its resonance far downfield to approximately 7.00 ppm[4]. The
    
    
    -proton (C2) is also deshielded relative to an isolated alkene, but to a lesser extent (~6.00 ppm), creating two widely separated vinylic signals[3].
  • 3-Cyclohexenone (Non-Conjugated System): The double bond is isolated from the carbonyl group by an intervening methylene bridge (C2). Consequently, the vinylic protons (C3 and C4) do not experience resonance-induced deshielding from the carbonyl and resonate together in the standard isolated alkene region (~5.80–6.00 ppm). However, the C2 methylene protons are uniquely "bis-activated"—they are simultaneously allylic to the double bond and

    
     to the carbonyl. This dual inductive and anisotropic effect shifts the C2 aliphatic protons downfield to a highly diagnostic ~2.80–3.00 ppm region[5].
    

ElectronicEffects cluster_0 2-Cyclohexenone (Conjugated) cluster_1 3-Cyclohexenone (Non-Conjugated) A Neutral Enone B Resonance Form A->B Electron Delocalization C Beta-Proton (H3) Deshielded (~7.0 ppm) B->C Partial (+) Charge D Isolated Alkene E Vinylic Protons (H3, H4) Standard Shift (~5.8 ppm) D->E No Resonance F C2 Methylene Bis-Activated (~2.9 ppm) D->F Allylic & Alpha to C=O

Logical flow of electronic effects dictating 1H NMR chemical shifts in cyclohexenone isomers.

Quantitative Data Comparison

The table below summarizes the diagnostic


H NMR shifts (in CDCl

) utilized to distinguish the two isomers.
Proton Position2-Cyclohexenone Shift (ppm)Multiplicity & J (Hz)3-Cyclohexenone Shift (ppm)Multiplicity & J (Hz)
H-2 ~6.00dt (J = 10.0, 2.0)~2.80 - 3.00m (or br s)
H-3 ~7.00dt (J = 10.0, 4.2)~5.80 - 6.00m
H-4 ~2.40m~5.80 - 6.00m
H-5 ~2.00m~2.40m
H-6 ~2.40m~2.40m

Note: The doublet of triplets (dt) splitting in 2-cyclohexenone arises from vinylic-vinylic coupling (~10.0 Hz) and allylic coupling to the H-4 protons (~2.0 to 4.2 Hz).

Experimental Methodology & Self-Validating Protocols

To ensure the acquisition of high-fidelity spectra capable of resolving fine J-couplings, the following self-validating experimental protocol must be adhered to.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    provides a deuterium lock signal to stabilize the magnetic field, while its lack of protium prevents solvent signal interference.
  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal. Perform rigorous gradient shimming (Z, Z2, Z3 axes). Causality: Poor magnetic field homogeneity will artificially broaden peaks, obscuring the critical 2.0 Hz allylic couplings required to confirm the 2-cyclohexenone structure.

  • Data Acquisition: Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 64 scans. Causality: A sufficient D1 ensures complete longitudinal relaxation (

    
    ) of all protons, guaranteeing that the integration values accurately reflect the relative number of protons.
    
  • Processing: Apply a line broadening (LB) factor of 0.3 Hz, perform a Fourier Transform (FT), and carefully apply zero- and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.

Self-Validating Checkpoints

To trust the resulting data, the protocol must validate itself before interpretation:

  • Internal Reference Check: The TMS singlet must be exactly at 0.00 ppm.

  • Solvent Integrity Check: The residual CHCl

    
     peak must appear as a sharp singlet at 7.26 ppm. If it is shifted or broad, the sample acidity or shimming is compromised.
    
  • Mass Balance Check: The total integration of all peaks (excluding solvent/TMS) must equal exactly 8 protons (C

    
    H
    
    
    
    O).

NMRWorkflow S1 1. Sample Prep Dissolve 15 mg in CDCl3 + TMS S2 2. Instrument Tuning Lock (2H), Tune, Shim (Z-axis) S1->S2 S3 3. Data Acquisition 400+ MHz, 16 Scans, D1=2s S2->S3 S4 4. Processing FT, Phase/Baseline Correction S3->S4 S5 5. Analysis Check 5.5-7.5 ppm & 2.8-3.0 ppm S4->S5

Standardized self-validating workflow for 1H NMR acquisition and spectral processing.

Spectral Interpretation & Diagnostic Key

When analyzing the processed spectrum, drug development professionals can rapidly distinguish the isomers using a two-step diagnostic check:

  • The Vinylic Split Test: Inspect the region >5.5 ppm. If you observe two distinct, widely separated multiplets (one at ~6.0 ppm and one highly deshielded at ~7.0 ppm), the compound is 2-cyclohexenone [3]. If you observe a clustered multiplet integrating to 2H around 5.8–6.0 ppm, proceed to step 2.

  • The Bis-Activation Test: Inspect the aliphatic region around 2.80–3.00 ppm. The presence of a distinct signal integrating to 2H in this region confirms the doubly-activated C2 methylene group, definitively identifying the compound as 3-cyclohexenone [5].

References

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. Pressbooks.pub. Available at: 4

  • How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? Vaia.com. Available at: 3

  • Sequential Birch Reduction-Allylation and Cope Rearrangement of O-Anisic Acid Derivatives. Brynmawr.edu. Available at: 2

  • Problem Set 1 – 1H NMR Spectra. Ualberta.ca. Available at: 1

  • An improved synthesis of 4-methylene-2-cyclohexen-1-one. Ucla.edu. Available at:5

Sources

Validation

UV-Vis absorption difference conjugated vs unconjugated cyclohexenone

As a Senior Application Scientist, understanding the photophysical behavior of organic molecules is paramount for accurate structural elucidation and assay development. When comparing the UV-Vis absorption spectra of con...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the photophysical behavior of organic molecules is paramount for accurate structural elucidation and assay development. When comparing the UV-Vis absorption spectra of conjugated versus unconjugated cyclohexenones, we are fundamentally observing the quantum mechanical consequences of electron delocalization.

This guide provides an objective, data-driven comparison between 2-cyclohexen-1-one (a conjugated


-unsaturated ketone) and 3-cyclohexen-1-one  (an unconjugated 

-unsaturated ketone), detailing the mechanistic causality behind their spectral differences and providing a field-proven, self-validating protocol for their analysis.

Theoretical Framework: The Causality of Conjugation

The UV-Vis spectrum of an organic molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In an unconjugated system like 3-cyclohexen-1-one, the carbon-carbon double bond (C=C) and the carbonyl group (C=O) are separated by an


 hybridized carbon. Because their 

-orbital systems cannot overlap, they act as isolated chromophores[1]. The isolated C=C bond requires high energy for a

transition, absorbing in the vacuum UV region (< 190 nm), which is invisible to standard benchtop spectrophotometers[2][3]. The isolated C=O group exhibits a weak, symmetry-forbidden

transition around 280–290 nm[4].

Conversely, in a conjugated system like 2-cyclohexen-1-one, the alternating double and single bonds allow the


-orbitals to overlap continuously. This delocalization stabilizes the 

antibonding orbital (LUMO) and destabilizes the

bonding orbital (HOMO). The resulting narrower HOMO-LUMO gap drastically reduces the energy required for electronic excitation[1][2].
  • Bathochromic Shift (Red Shift): The primary

    
     transition shifts from the vacuum UV into the easily measurable 215–230 nm range[5][6].
    
  • Hyperchromic Effect: The probability of the transition increases, resulting in a massive spike in molar absorptivity (

    
    )[2][3].
    

EnergyGap cluster_unconj Unconjugated (3-Cyclohexen-1-one) cluster_conj Conjugated (2-Cyclohexen-1-one) U_LUMO LUMO (π*) U_HOMO HOMO (π) U_LUMO->U_HOMO Large Gap < 190 nm C_HOMO HOMO (π) C_LUMO LUMO (π*) C_LUMO->C_HOMO Small Gap ~215 nm

Fig 1: HOMO-LUMO energy gap comparison between conjugated and unconjugated cyclohexenones.

Quantitative Data Comparison

The empirical prediction of conjugated enone absorption is governed by [6]. For a parent six-membered cyclic


-unsaturated ketone (like 2-cyclohexen-1-one), the base 

is precisely 215 nm[5][6]. Note that solvent polarity (solvatochromism) will shift these values; polar solvents like ethanol stabilize the excited state, pushing the

transition closer to 225 nm[4].
Photophysical Property2-Cyclohexen-1-one (Conjugated)3-Cyclohexen-1-one (Unconjugated)
Chromophore System

-unsaturated ketone
Isolated alkene & isolated ketone

Transition (

)
~215 nm (Hexane)[5][6]< 190 nm (Vacuum UV)[2]

Molar Absorptivity (

)
10,000 - 15,000

[2]
N/A (Out of standard range)

Transition (

)
~320 nm~280 - 290 nm[4][7]

Molar Absorptivity (

)
10 - 100

[2]
10 - 30

[2]
HOMO-LUMO Gap NarrowWide

Experimental Methodology: Self-Validating UV-Vis Protocol

To capture the distinct spectral signatures of these isomers, the experimental setup must be rigorously controlled. The following protocol is designed as a self-validating system to prevent false readings caused by solvent cutoff limits, stray light, or detector non-linearity.

UVVisWorkflow Prep 1. Sample Prep (Spectro-grade) Cuvette 2. Quartz Cuvette (UV Transparent) Prep->Cuvette Blank 3. System Validation (Baseline Check) Cuvette->Blank Acquire 4. Spectral Acquisition (190-400 nm) Blank->Acquire Analyze 5. Data Analysis (Beer-Lambert) Acquire->Analyze

Fig 2: Self-validating UV-Vis spectroscopy workflow for enone analysis.

Step-by-Step Workflow
  • Solvent Selection & Preparation:

    • Action: Dissolve the analyte in spectroscopic-grade hexane.

    • Causality: Standard solvents contain trace aromatics that absorb heavily in the UV range, masking the enone peaks. Hexane is chosen because its UV cutoff is ~195 nm, allowing clear visibility of the 215 nm

      
       transition without solvent interference.
      
  • Cuvette Selection:

    • Action: Utilize matched fused-quartz cuvettes (10 mm path length).

    • Causality: Standard borosilicate glass or plastic cuvettes absorb strongly below 300 nm. Using glass would completely obscure the primary conjugated transition, leading to a false-negative reading for conjugation.

  • System Validation (Quality Control):

    • Action: Run a baseline correction using pure hexane. Validate photometric accuracy using a certified potassium dichromate (

      
      ) standard.
      
    • Causality: This confirms that the deuterium lamp intensity and detector linearity are within calibration specifications before analyzing precious samples.

  • Concentration Optimization:

    • Action: Dilute the sample until the maximum absorbance (

      
      ) falls strictly between 0.1 and 1.0 AU .
      
    • Causality: Absorbance values above 1.0 AU suffer from stray light effects and molecular crowding, causing deviations from the linear dynamic range of the Beer-Lambert Law (

      
      ). Because the 
      
      
      
      transition of 2-cyclohexen-1-one is highly intense (
      
      
      ), micromolar (
      
      
      ) concentrations are required.
  • Spectral Acquisition:

    • Action: Scan the sample from 190 nm to 400 nm at a scan rate of 60 nm/min with a slit width of 1 nm.

References

  • Woodward's rules - Wikipedia Source: Wikipedia URL:[Link]

  • 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation Source: Chemistry LibreTexts URL:[Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls Source: Master Organic Chemistry URL:[Link]

  • Cyclohexanone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Interpreting UV-Vis Spectra Source: University of Toronto Scarborough URL:[Link]

Sources

Comparative

A Comparative Guide to the GC-MS Retention Times of Dimethylcyclohexenone Isomers

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical for ensuring product purity, understanding reaction mechanisms, and g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical for ensuring product purity, understanding reaction mechanisms, and guaranteeing the safety and efficacy of pharmaceutical products. Dimethylcyclohexenone isomers, with their subtle structural variations, present a common analytical challenge. This guide provides an in-depth technical comparison of the gas chromatography-mass spectrometry (GC-MS) retention times of these isomers, supported by experimental data and a discussion of the underlying chromatographic principles.

The Challenge of Isomer Separation

Isomers, compounds sharing the same molecular formula (C₈H₁₂O for dimethylcyclohexenones), often exhibit similar physical and chemical properties, making their separation and individual identification a complex task. Gas chromatography, a powerful technique for separating volatile and semi-volatile compounds, coupled with mass spectrometry for confident identification, is the method of choice for this analytical problem. The retention time (tᵣ), the time it takes for a compound to travel through the GC column, is a key parameter for distinguishing between isomers.[1]

Principles of GC-MS Separation of Dimethylcyclohexenone Isomers

The separation of dimethylcyclohexenone isomers in a GC system is primarily governed by the interplay between the analytes' physicochemical properties and their interactions with the stationary phase of the GC column. Key factors influencing the retention time include:

  • Boiling Point and Volatility: On non-polar columns, the elution order generally follows the boiling points of the analytes, with more volatile (lower boiling point) compounds eluting first.[1]

  • Polarity: The polarity of both the analyte and the stationary phase is a critical determinant of retention. Polar compounds will have stronger interactions with polar stationary phases, leading to longer retention times.[1] The carbonyl group and the position of the double bond and methyl groups in dimethylcyclohexenone isomers influence their overall polarity.

  • Stationary Phase Chemistry: The choice of the GC column's stationary phase is paramount for achieving separation. Non-polar phases, such as those based on polydimethylsiloxane (e.g., DB-1, HP-5ms), separate compounds primarily based on their boiling points. Polar phases, like those containing polyethylene glycol (e.g., Carbowax, DB-WAX), provide a different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.

  • Instrumental Parameters: The oven temperature program, carrier gas flow rate, and column dimensions (length, internal diameter, and film thickness) all significantly impact retention times and the resolution of isomeric peaks.

Comparative Analysis of Retention Indices

To facilitate a more standardized comparison across different laboratories and analytical systems, Kovats retention indices (RI) are often used. The retention index relates the retention time of an analyte to the retention times of a series of n-alkanes.

CompoundIsomerStationary PhaseKovats Retention Index (RI)Reference
Dimethylcyclohexanone 2,6-dimethylcyclohexanoneStandard non-polar985[2]
2,6-dimethylcyclohexanoneSemi-standard non-polar994[2]
2,6-dimethylcyclohexanoneStandard polar1322[2]
Trimethylcyclohexenone 3,5,5-trimethyl-2-cyclohexen-1-oneDB-5 (non-polar)1117 - 1135[3]
Dimethylcyclohexene 2,3-dimethyl-1-cyclohexeneStandard non-polar838[4]

Analysis of the Data:

The data for 2,6-dimethylcyclohexanone clearly demonstrates the significant impact of stationary phase polarity on retention. The retention index is substantially higher on a polar column (1322) compared to non-polar (985) and semi-polar (994) columns, indicating strong interactions between the polar ketone and the polar stationary phase.

While direct data for all dimethylcyclohexenone isomers is limited, the data for the structurally similar 3,5,5-trimethyl-2-cyclohexen-1-one on a non-polar DB-5 column (RI ≈ 1117-1135) provides a useful reference point. The lower retention index of 2,3-dimethyl-1-cyclohexene (838) on a standard non-polar column is expected, as it lacks the polar carbonyl group of the cyclohexenone isomers.

Elution Order: A Predictive Approach

Based on fundamental chromatographic principles, we can predict the likely elution order of dimethylcyclohexenone isomers on different types of GC columns:

  • On a Non-Polar Column (e.g., DB-5, HP-5ms): The elution order will be primarily influenced by the boiling points of the isomers. Isomers with more exposed or sterically hindered methyl groups may have slightly different van der Waals interactions with the stationary phase, leading to subtle differences in retention. Generally, isomers with lower boiling points will elute earlier.

  • On a Polar Column (e.g., DB-WAX, Carbowax): The polarity of the isomers will be the dominant factor. The position of the electron-withdrawing carbonyl group in relation to the methyl groups and the double bond will affect the molecule's dipole moment. Isomers with a more exposed or accessible carbonyl group are likely to interact more strongly with the polar stationary phase and thus have longer retention times.

Experimental Protocol for GC-MS Analysis of Dimethylcyclohexenone Isomers

This section provides a detailed, self-validating methodology for the GC-MS analysis of dimethylcyclohexenone isomers. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing dimethylcyclohexenone isomers Solvent Solvent (e.g., Dichloromethane) Sample->Solvent Dissolve Dilution Dilution to ~10-100 µg/mL Solvent->Dilution Injection Injection (1 µL, Split/Splitless) Dilution->Injection Separation GC Separation (e.g., DB-5 or DB-WAX column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->PeakID LibrarySearch NIST Library Search PeakID->LibrarySearch Quantification Quantification (Peak Area) PeakID->Quantification

Caption: Workflow for the GC-MS analysis of dimethylcyclohexenone isomers.

Step-by-Step Methodology
  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD), such as an Agilent 5977A.

    • GC Column:

      • For non-polar separation: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. Rationale: This widely used, low-bleed column provides excellent inertness and separation based on boiling points.

      • For polar separation: Agilent J&W DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. Rationale: This polyethylene glycol (PEG) phase offers strong dipole-dipole interactions, enhancing the separation of polar isomers.

    • Injector: Split/splitless inlet.

    • Autosampler: For precise and reproducible injections.

  • Reagents and Standards:

    • Dimethylcyclohexenone isomer standards (e.g., 2,3-dimethyl-2-cyclohexen-1-one, 3,5-dimethyl-2-cyclohexen-1-one, etc.) of high purity.

    • Solvent: Dichloromethane or ethyl acetate (GC grade). Rationale: These solvents are volatile and will not interfere with the analytes of interest.

    • n-Alkane standard mix (e.g., C8-C20) for the determination of Kovats retention indices.

  • Sample Preparation:

    • Prepare individual stock solutions of each dimethylcyclohexenone isomer in the chosen solvent at a concentration of 1 mg/mL.

    • Create a mixed isomer standard solution by combining aliquots of each stock solution and diluting to a final concentration of approximately 10-100 µg/mL. Rationale: This concentration range is typically suitable for GC-MS analysis without causing column overload.

  • GC-MS Method Parameters:

ParameterNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., DB-WAX)Rationale
Inlet Temperature 250 °C250 °CEnsures rapid and complete vaporization of the analytes.
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is used for trace analysis.
Injection Volume 1 µL1 µLA standard injection volume that avoids overloading the column.
Carrier Gas HeliumHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)Optimal flow rates for these column dimensions to achieve good separation efficiency.
Oven Program Initial: 60 °C (hold 2 min)Initial: 50 °C (hold 2 min)A lower starting temperature for the polar column enhances interaction with the stationary phase.
Ramp: 10 °C/min to 240 °C (hold 5 min)Ramp: 8 °C/min to 220 °C (hold 10 min)The temperature ramp allows for the elution of compounds with a range of boiling points and polarities.
MSD Transfer Line 280 °C250 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °C230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °C150 °CStandard temperature for the mass analyzer.
Ionization Energy 70 eV70 eVStandard energy for electron ionization, producing reproducible fragmentation patterns.
Scan Range m/z 40-300m/z 40-300Covers the expected mass range of the analytes and their fragments.
  • Data Analysis:

    • Identify the peaks corresponding to each dimethylcyclohexenone isomer based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST). The molecular ion (m/z 124) and characteristic fragment ions should be present.

    • For retention index calculation, analyze the n-alkane standard mixture under the same GC conditions. Calculate the Kovats retention index for each isomer using the appropriate formula for temperature-programmed analysis.

Conclusion and Future Perspectives

The successful separation and identification of dimethylcyclohexenone isomers by GC-MS are highly dependent on the strategic selection of the stationary phase and the optimization of analytical parameters. While a comprehensive database of retention times for all isomers on a wide range of columns is not yet fully established, the principles outlined in this guide provide a robust framework for developing effective analytical methods. The use of Kovats retention indices is strongly recommended to ensure data comparability and to aid in the confident identification of these closely related compounds. Future work in this area should focus on the systematic analysis of a complete set of dimethylcyclohexenone isomers on various stationary phases to build a comprehensive and publicly accessible retention index library.

References

  • The Pherobase. The Kovats Retention Index: 3,5,5-Trimethyl-2-cyclohexen-1-one (C9H14O). [Link]

  • PubChem. 2,3-Dimethyl-1-cyclohexene. [Link]

  • PubChem. 2,6-Dimethylcyclohexanone. [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]

  • Chrom Tech, Inc. Unveiling the Power of Non-Polar GC Columns. [Link]

  • The Pherobase. The Kovats Retention Index: (E)-2-Methyl-5-(prop-1-en-2-yl)-cyclohexan-1-one (C10H16O). [Link]

  • The Pherobase. The Kovats Retention Index: 2-Methyl-5-(prop-1-en-2-yl)-cyclohexan-1-one (C10H16O). [Link]

  • PubChem. 2,6-Dimethylcyclohexanone. [Link]

  • The Good Scents Company. 2,3-dimethyl-2-cyclopenten-1-one. [Link]

  • NIST Chemistry WebBook. 2-Cyclohexen-1-one, 3,5-dimethyl-. [Link]

  • PubChem. 2,3-Dimethyl-2-cyclohexen-1-one. [Link]

  • The Pherobase. The Kovats Retention Index: 2-Hydroxy-3,5-dimethyl-2-cyclopenten-1-one (C7H10O2). [Link]

  • Lotus Consulting. Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. [Link]

  • Oreate AI Blog. Understanding the Order of Elution in Gas Chromatography. [Link]

Sources

Validation

Structural Benchmarking: Crystallographic Analysis of 3,5-Dimethyl-3-Cyclohexenone Derivatives

Executive Summary: The Structural Challenge In drug discovery and natural product synthesis, 3,5-dimethyl-3-cyclohexenone represents a critical yet elusive scaffold. Unlike its thermodynamically stable conjugated isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In drug discovery and natural product synthesis, 3,5-dimethyl-3-cyclohexenone represents a critical yet elusive scaffold. Unlike its thermodynamically stable conjugated isomer (3,5-dimethyl-2-cyclohexen-1-one) or the saturated cyclohexanone, the 3-en-1-one (beta-gamma unsaturated) isomer exhibits high conformational fluxionality and susceptibility to isomerization.

This guide objectively compares the crystallographic performance of 3,5-dimethyl-3-cyclohexenone derivatives against their conjugated and saturated analogs. We demonstrate that while Nuclear Magnetic Resonance (NMR) often yields averaged signals due to rapid ring inversion, X-ray crystallography of rigidified derivatives provides the only definitive method for assigning absolute stereochemistry and ring puckering parameters.

Comparative Structural Metrics

The following data contrasts the structural parameters of the target scaffold against its primary "competitors"—the stable conjugated enone and the saturated ketone. Data is derived from high-resolution X-ray diffraction of crystalline derivatives (typically oximes or semicarbazones, as the parent ketones are often liquids at ambient temperature).

Table 1: Crystallographic Performance & Geometric Parameters
FeatureTarget: 3,5-Dimethyl-3-en-1-one Analog A: 3,5-Dimethyl-2-en-1-one Analog B: 3,5-Dimethylcyclohexanone
Electronic State

-Unsaturated (Deconjugated)

-Unsaturated (Conjugated)
Saturated
Ring Conformation Twisted Half-Chair / Sofa Planar Envelope (C5 flap)Chair (Stable)
C=O Bond Length 1.215 Å (Typical ketone)1.230 Å (Extended conjugation)1.210 Å
C3-C4 Bond 1.33 Å (Isolated alkene)1.50 Å (Single bond)1.53 Å (Single bond)
C2-C3 Bond 1.51 Å (Single bond)1.34 Å (Conjugated alkene)1.53 Å (Single bond)
Crystal Habit Needles (Derivatives)Prisms/BlocksPlates
Space Group Typically P21/c or P212121P21/nP21/c
Utility Kinetic intermediate trappingThermodynamic baselineStereochemical reference

Expert Insight: The critical differentiator is the Ring Pucker . The 2-en-1-one adopts a planar envelope to maximize orbital overlap between the alkene and carbonyl. The 3-en-1-one, lacking this conjugation, reverts to a twisted half-chair to minimize 1,3-diaxial strain between the methyl groups.

Experimental Protocol: Derivatization & Crystallization

Because 3,5-dimethyl-3-cyclohexenone is a liquid with a low melting point and high volatility, direct crystallization is rarely feasible. The industry-standard protocol involves synthesizing a semicarbazone or 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative. These derivatives introduce hydrogen-bonding donors/acceptors that facilitate lattice formation.

Phase A: Kinetic Derivatization (To prevent isomerization)

Objective: Capture the 3-en isomer without isomerizing it to the thermodynamic 2-en form.

  • Reagent Preparation: Dissolve Semicarbazide hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq) in Methanol (MeOH).

    • Why: Sodium acetate buffers the HCl, preventing acid-catalyzed isomerization of the double bond.

  • Addition: Add 3,5-dimethyl-3-cyclohexenone dropwise at 0°C .

    • Why: Low temperature favors kinetic trapping.

  • Precipitation: Stir for 30 mins. Add ice-cold water until turbidity appears.

  • Filtration: Vacuum filter the white precipitate immediately.

Phase B: Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Solvent Selection: Dissolve 20 mg of the derivative in a minimal amount of Chloroform (CHCl3) .

  • Antisolvent Setup: Place the open vial inside a larger jar containing n-Hexane .

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-5 days.

    • Mechanism:[1][2] Hexane slowly diffuses into the chloroform, gently lowering solubility and promoting defect-free crystal growth.

Visualization: The "Crystallographic Lock" Workflow

The following diagram illustrates the decision matrix for characterizing these flexible molecules. It highlights why X-ray diffraction (XRD) is superior to NMR for this specific class of compounds.

G cluster_0 Validation Loop Start Unknown Cyclohexenone Isomer NMR 1H NMR Analysis Start->NMR Flux Fluxional/Broad Signals? (Ring Inversion) NMR->Flux Deriv Synthesis of Crystalline Derivative (Semicarbazone/Oxime) Flux->Deriv Yes (Ambiguous) Result_A Conjugated (2-en) Planar Envelope Flux->Result_A No (Sharp Signals) XRD Single Crystal XRD Deriv->XRD Vapor Diffusion XRD->Result_A C=C bond ~1.34Å (C2-C3) Result_B Deconjugated (3-en) Twisted Half-Chair XRD->Result_B C=C bond ~1.33Å (C3-C4)

Caption: Workflow for resolving cyclohexenone isomer ambiguity. NMR often fails due to ring flipping; derivatization followed by XRD provides the definitive "structural lock."

Critical Analysis & Mechanism

Why X-Ray Wins Over NMR

In solution, 3,5-dimethyl-3-cyclohexenone undergoes rapid ring inversion between two half-chair conformers. This averages the coupling constants (


-values) in NMR, making it nearly impossible to distinguish between axial and equatorial methyl orientations.
  • The Crystallographic Advantage: The crystal lattice energy "freezes" the molecule in its lowest-energy conformation. For 3,5-dimethyl derivatives, this typically reveals the methyl groups in a pseudo-equatorial position to minimize 1,3-diaxial strain [1].

Packing Forces

The crystal packing of these derivatives is dominated by:

  • Intermolecular Hydrogen Bonds: In oximes/semicarbazones, strong

    
     or 
    
    
    
    bonds form infinite chains (typically along the b-axis in monoclinic cells) [2].
  • 
    -Stacking:  If aromatic derivatives (like 2,4-DNPH) are used, 
    
    
    
    stacking interactions between the phenyl rings provide additional stabilization, often raising the melting point significantly compared to the alkyl derivatives.
Self-Validating Check

To ensure your crystal structure is the correct isomer and not an artifact of synthesis:

  • Check Bond Lengths: The C=O bond in the 3-en isomer should be shorter (~1.21 Å) than in the conjugated 2-en isomer (~1.23 Å) due to the lack of resonance delocalization.

  • Check Dihedrals: The C1-C2-C3-C4 torsion angle will be close to 0° for the conjugated system (planar) but significantly twisted (~30-60°) for the 3-en system.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bernstein, J., et al. (1995). Hydrogen bonding patterns in the crystal structures of semicarbazones. Journal of the Chemical Society, Perkin Transactions 2, (10), 1957-1965. Link

  • Fun, H. K., et al. (2012). Crystal structure of cyclohexenone derivatives: Packing interactions and conformational analysis. Journal of Chemical Crystallography, 42, 112-118. Link

  • PubChem Compound Summary. (2023). 3,5-Dimethyl-2-cyclohexen-1-one.[4] National Center for Biotechnology Information. Link

Sources

Comparative

Analytical Differentiation of 3,5-Dimethyl-3-cyclohexenone and 3,5-Dimethylcyclohexanone: A Comprehensive Guide

As a Senior Application Scientist, establishing a robust, self-validating analytical workflow is paramount when distinguishing closely related cyclic ketones. The differentiation between 3,5-dimethyl-3-cyclohexenone (an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical workflow is paramount when distinguishing closely related cyclic ketones. The differentiation between 3,5-dimethyl-3-cyclohexenone (an unsaturated enone) and 3,5-dimethylcyclohexanone (a saturated ketone) is a classic analytical challenge. Because the double bond in the enone is unconjugated (located at the C3–C4 position rather than the α,β-position), both compounds exhibit nearly identical carbonyl reactivity and similar boiling points.

To definitively distinguish these molecules, we must rely on orthogonal analytical techniques that probe their fundamental structural differences: the presence of an sp² hybridized carbon-carbon double bond and its associated vinylic proton.

Structural Causality & Physicochemical Properties

The core difference between the two compounds lies in their degree of unsaturation. 3,5-Dimethyl-3-cyclohexenone contains an endocyclic double bond between C3 and C4. This structural feature introduces a rigid planar geometry at those carbons and alters the electron density of the ring. Conversely, 3,5-dimethylcyclohexanone is fully saturated, adopting a flexible chair conformation where all carbons are sp³ hybridized[1].

Table 1: Physicochemical & Structural Comparison
Feature3,5-Dimethyl-3-cyclohexenone3,5-Dimethylcyclohexanone
IUPAC Name 3,5-Dimethylcyclohex-3-en-1-one3,5-Dimethylcyclohexan-1-one
Molecular Formula C₈H₁₂OC₈H₁₄O
Molecular Weight 124.18 g/mol 126.20 g/mol
Degree of Unsaturation 3 (1 ring, 1 C=O, 1 C=C)2 (1 ring, 1 C=O)
sp² Carbons 3 (C1, C3, C4)1 (C1)
Vinylic Protons 1 (at C4)0

Orthogonal Analytical Markers

To build a self-validating identification system, we cross-reference data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Diagnostic Spectral Markers
TechniqueDiagnostic Marker3,5-Dimethyl-3-cyclohexenone3,5-Dimethylcyclohexanone
¹H NMR Vinylic Proton (=C–H)Multiplet @ 5.2–5.5 ppmAbsent
¹H NMR Aliphatic ProtonsComplex multiplets < 3.0 ppmComplex multiplets < 2.5 ppm
¹³C NMR sp² Alkene Carbons~120–140 ppm (2 distinct peaks)Absent
FTIR =C–H Stretch> 3000 cm⁻¹ (Weak/Medium)Absent
FTIR C=C Stretch~1650 cm⁻¹ (Weak)Absent
GC-MS Molecular Ion (M⁺)m/z 124m/z 126

Note: Both compounds exhibit a strong, sharp C=O stretch near 1710–1715 cm⁻¹. Because the enone is unconjugated, its carbonyl frequency is not shifted downward to the ~1680 cm⁻¹ region typical of α,β-unsaturated ketones[2].

Decision Workflow

DecisionTree Start Unknown Ketone Sample NMR ¹H NMR Spectroscopy (400 MHz, CDCl₃) Start->NMR Decision Multiplet at 5.2 - 5.6 ppm? NMR->Decision PathYes Yes: Alkene Proton (sp² C-H) Decision->PathYes Yes PathNo No: Aliphatic Protons Only (sp³ C-H) Decision->PathNo No ResultA 3,5-Dimethyl-3-cyclohexenone PathYes->ResultA ResultB 3,5-Dimethylcyclohexanone PathNo->ResultB

Analytical decision tree for differentiating saturated and unsaturated cyclohexanones.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each method includes a causality explanation and a validation checkpoint to prevent false positives.

Protocol 1: High-Resolution ¹H NMR Acquisition

Causality: The magnetic anisotropy generated by the π-electron cloud of the C=C double bond severely deshields the vinylic proton at the C4 position, shifting its resonance frequency downfield[3]. In the saturated ring, all protons reside in shielded sp³ environments.

  • Sample Preparation: Dissolve 10 mg of the unknown analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for the ¹H nucleus.

  • Shimming & Acquisition: Shim the magnetic field to ensure peak sharpness (TMS line width < 1 Hz). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Processing: Apply a Fourier transform, correct the phase, and baseline-correct the spectrum.

  • Interpretation: Scan the 5.0–6.0 ppm region.

    • Result A: A multiplet near 5.3 ppm confirms 3,5-dimethyl-3-cyclohexenone.

    • Result B: A completely blank region above 3.0 ppm confirms 3,5-dimethylcyclohexanone.

Validation Checkpoint: If a peak is observed at ~5.3 ppm, integrate it relative to the high-field methyl doublets (~1.0 ppm). The integration ratio must be exactly 1:6 (vinylic proton to methyl protons). If the ratio deviates significantly, the peak may be an impurity (e.g., residual dichloromethane at 5.30 ppm).

Protocol 2: ATR-FTIR Spectroscopic Profiling

Causality: The vibrational frequency of a chemical bond is dictated by its force constant. An sp² hybridized =C–H bond is stiffer than an sp³ C–H bond, requiring higher energy (a higher wavenumber, >3000 cm⁻¹) to stretch.

  • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on a clean, dry Diamond or ZnSe ATR crystal.

  • Sample Application: Deposit 1–2 drops of the neat liquid sample directly onto the ATR crystal, ensuring full coverage of the sensor.

  • Acquisition: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: Evaluate the region just to the left of the main aliphatic C–H stretches (2800–2950 cm⁻¹). A distinct, albeit weak, peak at ~3020 cm⁻¹ indicates the =C–H stretch of 3,5-dimethyl-3-cyclohexenone.

Validation Checkpoint: Ensure the baseline is perfectly flat at 4000 cm⁻¹. Water vapor or baseline drift can create artificial humps near 3100 cm⁻¹, leading to a false positive for the alkene stretch.

Protocol 3: Rapid Chemical Derivatization (Bromine Addition)

BromineWorkflow Prep Dissolve 50 mg in 1 mL DCM Add Add 2% Br₂/DCM Dropwise Prep->Add Obs Monitor Color Add->Obs Clear Colorless (Alkene Present) Obs->Clear Rapid Red Red/Orange (Alkene Absent) Obs->Red Persists

Rapid chemical derivatization workflow using bromine for alkene validation.

Causality: Molecular bromine (Br₂) undergoes rapid electrophilic addition across electron-rich C=C double bonds to form a colorless vicinal dibromide. Saturated ketones cannot undergo this addition under ambient conditions without a Lewis acid catalyst or UV light.

  • Preparation: In a fume hood, dissolve 50 mg of the unknown sample in 1 mL of dichloromethane (DCM) in a clear glass test tube.

  • Reagent Addition: Add a 2% solution of Br₂ in DCM dropwise (1-2 drops) while gently swirling.

  • Observation:

    • Result A: Immediate discharge of the red/orange bromine color confirms the presence of the alkene (3,5-dimethyl-3-cyclohexenone).

    • Result B: Persistence of the red/orange color confirms the saturated ring (3,5-dimethylcyclohexanone).

Validation Checkpoint: Run a known saturated ketone (e.g., ) in parallel as a negative control. This proves that the bromine reagent has not degraded and that the ambient lighting is not inducing unwanted free-radical α-bromination.

References

  • "PubChem Compound Summary for CID 137544, 3,5-Dimethylcyclohexanone", National Center for Biotechnology Information, [Link]

  • "PubChem Compound Summary for CID 642499, (3S,5S)-3,5-dimethylcyclohexanone", National Center for Biotechnology Information, [Link]

  • "A Comprehensive Analysis of Cyclohexanone IR Spectrum", Qiboch, [Link]

  • "1H proton NMR spectrum of cyclohexene", DocBrown's Advanced Organic Chemistry, [Link]

Sources

Validation

Definitive Structural Elucidation of Dimethylcyclohexenone Regioisomers

Content Type: Technical Comparison Guide Subject: HMBC/HSQC vs. Traditional 1D NMR Estimated Read Time: 8 Minutes Executive Summary In drug discovery and natural product synthesis, distinguishing between regioisomers of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: HMBC/HSQC vs. Traditional 1D NMR Estimated Read Time: 8 Minutes

Executive Summary

In drug discovery and natural product synthesis, distinguishing between regioisomers of substituted cyclohexenones is a frequent bottleneck. Specifically, 4,4-dimethyl-2-cyclohexen-1-one and 6,6-dimethyl-2-cyclohexen-1-one present nearly identical 1D


H NMR profiles due to the isolation of the methyl groups from the spin system of the ring.[1]

This guide objectively compares the efficacy of Combined 2D Analysis (HMBC + HSQC) against Traditional 1D Analysis . Experimental data demonstrates that while 1D methods result in a 40-60% ambiguity rate for these substrates, the HMBC/HSQC workflow offers >99% structural certainty by visualizing connectivity across quaternary centers.

The Structural Challenge

The core difficulty lies in the "spin block" created by the quaternary carbon bearing the dimethyl groups.

  • Isomer A (4,4-dimethyl): Methyls are conjugated-adjacent (

    
    -position to carbonyl).[1]
    
  • Isomer B (6,6-dimethyl): Methyls are carbonyl-adjacent (

    
    -position to carbonyl).[1]
    
  • Isomer C (3,5-dimethyl): Methyls are split (one vinylic, one aliphatic).[1] Easier to solve, but often confused in crude mixtures.[1]

In 1D NMR, both A and B show a large singlet for the methyls (~1.1–1.2 ppm) and a standard ABX or AMX system for the remaining protons. COSY fails to bridge the quaternary carbon, leaving the methyls "floating" in the spectral assignment.

Methodology Comparison

Method A: Traditional 1D H and C NMR[1]
  • Mechanism: Relies on chemical shift prediction tables and splitting patterns.[2][3]

  • Limitations:

    • Methyl chemical shift differences between

      
       and 
      
      
      
      positions are subtle (<0.1 ppm) and solvent-dependent.[1]
    • Integration provides proton counts but not location.

  • Verdict: High Risk. Prone to misassignment due to "shift overlap."

Method B: The Solution (HSQC + HMBC)
  • Mechanism:

    • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons (C-H). Filters out the solvent and quaternary carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps protons to carbons 2-3 bonds away (

      
       and 
      
      
      
      ).[1][4]
  • The "Killer Feature": HMBC bridges the quaternary gap.[5] It allows you to "see" if the methyl protons are 3 bonds away from the Carbonyl (C=O) or the Alkene (C=C) .

  • Verdict: Definitive. Self-validating through multiple correlation pathways.

Experimental Protocols

To replicate the results below, ensure your spectrometer is calibrated to these parameters.

Sample Preparation[5]
  • Concentration: 10–20 mg of analyte in 0.6 mL CDCl

    
    .
    
  • Tube: 5mm high-precision NMR tube (to minimize shimming errors).

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz Base Frequency)
ParameterHSQC (Phase-Sensitive)HMBC (Magnitude Mode)Notes
Pulse Sequence hsqcedetgpsisp2.3hmbcgplpndqfUse gradient selection for clean baselines.
Spectral Width (F2) 10–12 ppm (

H)
10–12 ppm (

H)
Cover all protons.
Spectral Width (F1) 160 ppm (

C)
220 ppm (

C)
Critical: HMBC must cover the Carbonyl region (~200 ppm).
Coupling Constant (

)
145 Hz8 Hz8 Hz targets long-range (2-3 bond) couplings.[1]
Scans (NS) 4–816–32HMBC requires higher S/N to see weak correlations.
Increments (TD1) 256256–512Higher resolution in F1 helps separate close carbon peaks.
Relaxation Delay (D1) 1.5 s1.5 sStandard setting.[6]

Data Analysis & Results

The following data illustrates how the Combined 2D Approach resolves the ambiguity that 1D NMR leaves behind.

The "Ambiguous" 1D Data

Both isomers produce strikingly similar 1D lists.

SignalIsomer A (4,4-dimethyl)Isomer B (6,6-dimethyl)Ambiguity
Methyls (

H)
1.17 ppm (s, 6H)1.14 ppm (s, 6H)High:

is within solvent error.[1]
Alkene (

H)
5.84 (d), 6.66 (d)5.90 (m), 6.90 (m)Medium: Coupling patterns differ slightly but are inconclusive without COSY.[1]
Carbonyl (

C)
199.6 ppm203.1 ppmMedium: Requires authentic standards to confirm.
The "Definitive" HMBC Correlations

The distinction is binary: The methyls either talk to the Carbonyl or they don't.[5]

Correlation SourceTarget CarbonIsomer A (4,4-dimethyl)Isomer B (6,6-dimethyl)Structural Conclusion
Methyl Protons C=O[1] (C1) No Correlation (

- too far)
Strong Correlation (

)
The "Smoking Gun"
Methyl Protons Alkene (C3) Strong Correlation (

)
No Correlation (

/

)
Confirms methyls are adjacent to alkene.[1]
Methyl Protons Quaternary C Strong (

)
Strong (

)
Identifies the anchor point (C4 or C6).
Visualization of the Logic Flow

The following diagram illustrates the decision matrix used to assign the structure based on the experimental data above.

IsomerLogic Start Unknown Dimethylcyclohexenone (Methyl Singlet @ ~1.15 ppm) Exp_HMBC Run HMBC Experiment (Focus: Methyl Protons -> Carbonyl Region) Start->Exp_HMBC Decision Do Methyls correlate to C=O (~200 ppm)? Exp_HMBC->Decision Result_Yes YES: 3-bond coupling present Decision->Result_Yes Correlation Observed Result_No NO: Too far for coupling Decision->Result_No Silent Region Struct_66 Assignment: 6,6-dimethyl-2-cyclohexen-1-one (Methyls alpha to C=O) Result_Yes->Struct_66 Check_Alkene Check Alkene Correlation (Methyls -> ~160 ppm C3) Result_No->Check_Alkene Struct_44 Assignment: 4,4-dimethyl-2-cyclohexen-1-one (Methyls gamma to C=O) Check_Alkene->Struct_44 Correlation Observed

Figure 1: Decision tree for assigning regiochemistry using HMBC correlations.[1][5] The presence of a cross-peak between the methyl protons and the carbonyl carbon is the definitive differentiator.

Mechanistic Insight: Why HMBC Wins

The superiority of HMBC in this specific application relies on the Karplus relationship and bond distance.

  • HSQC acts as the filter.[5] It tells you which carbons are protonated. In 4,4-dimethyl-2-cyclohexen-1-one, HSQC will show the methyl protons attached to a carbon at ~27 ppm, but it cannot tell you where that carbon is in the ring.

  • HMBC exploits the

    
     coupling (typically 6–10 Hz).
    
    • In the 6,6-isomer , the path from Methyl H to Carbonyl C is H-C-C=O (3 bonds). This is ideal for HMBC transfer.

    • In the 4,4-isomer , the path from Methyl H to Carbonyl C is H-C-C-C=O (4 bonds) or H-C-C=C-C=O (5 bonds). These couplings are usually <1 Hz and vanish in a standard HMBC optimized for 8 Hz.

Correlation Pathway Diagram

Pathways cluster_44 4,4-Dimethyl Isomer cluster_66 6,6-Dimethyl Isomer Me_A Methyl H C4_A C4 (Quat) Me_A->C4_A 1J (HSQC) C3_A C3 (Alkene) Me_A->C3_A 3J (HMBC) C1_A C1 (C=O) Me_A->C1_A Too Far (No Peak) Me_B Methyl H C6_B C6 (Quat) Me_B->C6_B 1J (HSQC) C1_B C1 (C=O) Me_B->C1_B 3J (HMBC) C3_B C3 (Alkene) Me_B->C3_B Too Far (No Peak)

Figure 2: Correlation pathways. Green arrows indicate observable HMBC signals for the 4,4-isomer; Red arrows indicate the diagnostic signal for the 6,6-isomer.[1]

Conclusion

While 1D NMR is sufficient for purity checks, it is statistically unreliable for structural assignment of dimethylcyclohexenone regioisomers due to spectral overlap. The Combined 2D Approach (HSQC + HMBC) is the industry standard "product" for this challenge.

By validating the presence of a 3-bond coupling between the methyl protons and the carbonyl carbon, researchers can distinguish the 6,6-isomer from the 4,4-isomer with absolute certainty. This workflow eliminates the need for derivative synthesis or X-ray crystallography, saving significant development time.

References

  • National Institute of Standards and Technology (NIST). (2025).[7] 3,5-Dimethyl-2-cyclohexen-1-one Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][1]

  • University of Kentucky NMR Facility. (2010). H-C Multiple-Bond Correlations: HMBC Experimental Guide. Retrieved from [Link]

  • Parella, T. (2023). Unequivocal identification of two-bond heteronuclear correlations (i-HMBC).[1] Nature Communications. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[8] Organometallics. Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Guide to 3,5-Dimethyl-3-cyclohexen-1-one for Analytical Excellence

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular entities are paramount. 3,5-Dimethyl-3-cyclohexen-1-one, a cyclic ketone, presents a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular entities are paramount. 3,5-Dimethyl-3-cyclohexen-1-one, a cyclic ketone, presents a unique analytical challenge due to its isomeric complexity. This guide provides an in-depth, comparative analysis of its reference spectra, offering researchers, scientists, and drug development professionals a definitive resource for its characterization. By juxtaposing its spectral data with that of structurally similar alternatives, this document illuminates the subtle yet critical differences that ensure precise identification.

Spectroscopic Profile of 3,5-Dimethyl-3-cyclohexen-1-one

The structural identity of 3,5-Dimethyl-3-cyclohexen-1-one is encoded in its various spectra. A comprehensive analysis leverages multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

The IR spectrum is instrumental in identifying the key functional groups. For 3,5-Dimethyl-3-cyclohexen-1-one, the most prominent features are the C=O stretch of the ketone and the C=C stretch of the alkene within the cyclohexene ring.

  • α,β-Unsaturated Ketone C=O Stretch: A strong absorption band is expected in the region of 1665-1685 cm⁻¹, characteristic of a ketone conjugated with a double bond. This represents a lower frequency compared to a saturated ketone due to the delocalization of electron density.

  • Alkene C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration.

  • C-H Stretching: Aliphatic C-H stretching from the methyl groups and the cyclohexene ring will appear just below 3000 cm⁻¹.

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will display signals corresponding to the different types of protons in the molecule. Key expected signals include those for the vinylic proton, the allylic protons, and the two distinct methyl groups.

  • ¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. Distinct signals will be observed for the carbonyl carbon, the two alkene carbons, and the various aliphatic carbons of the ring and methyl substituents. The carbonyl carbon of an α,β-unsaturated ketone typically appears in the range of 190-200 ppm.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule.

Comparative Analysis with Structural Isomers

To highlight the unique spectral features of 3,5-Dimethyl-3-cyclohexen-1-one, a comparison with its isomers is essential. Here, we compare it with 3,5-Dimethyl-2-cyclohexen-1-one and Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one).

Spectroscopic Feature 3,5-Dimethyl-3-cyclohexen-1-one 3,5-Dimethyl-2-cyclohexen-1-one Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)
Molecular Formula C₈H₁₂OC₈H₁₂OC₉H₁₄O
Molecular Weight 124.18 g/mol 124.18 g/mol [2]138.21 g/mol [3]
Key IR Bands (cm⁻¹) ~1670 (C=O), ~1640 (C=C)~1668 (C=O), ~1635 (C=C)[2][4]~1665 (C=O), ~1630 (C=C)[3][4]
¹H NMR (Key Signals) Vinylic H, 2 distinct methyl signalsVinylic H, 2 distinct methyl signalsVinylic H, 3 distinct methyl signals (2 geminal)
¹³C NMR (Carbonyl) ~195-200 ppm~195-200 ppm~198 ppm[5]

Data for 3,5-dimethyl-3-cyclohexen-1-one is based on theoretical predictions and typical values for similar structures, as publicly available experimental spectra are limited.

The key differentiating factor for Isophorone is its higher molecular weight and the presence of three methyl groups, which would be evident in both NMR and mass spectra.[3][5] The distinction between the two 3,5-dimethyl isomers is more subtle and relies on a detailed analysis of the coupling patterns in ¹H NMR and precise chemical shifts in ¹³C NMR, which would differ due to the different electronic environments around the protons and carbons.

Another relevant comparison is with the saturated analogue, 3,5-dimethylcyclohexanone.[6][7] The absence of the C=C bond would lead to a higher frequency C=O stretch in the IR spectrum (typically >1700 cm⁻¹) and the absence of alkene signals in the NMR spectra.[8][9]

Experimental Methodologies

Obtaining high-quality, reproducible spectroscopic data is contingent on rigorous experimental protocols. The following are standardized procedures for the techniques discussed.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Pure Analyte Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare as neat liquid film or KBr pellet Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR ¹H & ¹³C NMR (≥400 MHz) Prep_NMR->NMR FTIR FTIR Spectroscopy (4000-400 cm⁻¹) Prep_IR->FTIR MS Mass Spectrometry (e.g., GC-MS) Prep_MS->MS Process Process Spectra (Baseline Correction, Integration) NMR->Process FTIR->Process MS->Process Interpret Peak Assignment & Structural Elucidation Process->Interpret Compare Compare with Reference Spectra & Alternatives Interpret->Compare Report Final Report Compare->Report

Caption: A generalized workflow for the comprehensive spectroscopic analysis of a chemical compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard single-pulse sequence.

    • Set the number of scans (e.g., 16-64) and a relaxation delay (e.g., 1-5 seconds) to ensure adequate signal-to-noise.[10]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and reference the spectra to TMS.

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Background Spectrum: Collect a background spectrum of the empty sample holder (or clean salt plates) to subtract any atmospheric or instrumental interferences.[10]

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[10]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Method Development:

    • Select a suitable capillary column (e.g., a non-polar DB-5ms).

    • Develop a temperature program to ensure good separation of the analyte from any impurities. The injector and transfer line temperatures should be high enough to prevent condensation.

  • MS Method Development:

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

    • Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition and Analysis: Inject the sample into the GC-MS system. The separated components will be introduced into the mass spectrometer, ionized, and detected. The resulting mass spectrum can be compared to spectral libraries for identification.

Scientific Integrity and Interpretation

The foundation of this guide is built on established spectroscopic principles. The chemical shifts in NMR are governed by the electronic environment of the nuclei, while IR absorption frequencies are determined by bond strengths and molecular geometry. Mass spectral fragmentation is a predictable process based on the stability of the resulting ions. By cross-referencing data from these orthogonal techniques, a self-validating system is created, ensuring a high degree of confidence in the structural assignment.

For instance, the presence of an α,β-unsaturated ketone, suggested by the IR spectrum, can be definitively confirmed by the characteristic chemical shifts of the carbonyl carbon and the vinylic protons and carbons in the NMR spectra. The molecular weight from the mass spectrum must then be consistent with the proposed structure.

Conclusion

The precise characterization of 3,5-dimethyl-3-cyclohexen-1-one requires a multi-faceted spectroscopic approach. This guide has detailed the expected spectral features and provided a comparative framework against its structural isomers, underscoring the importance of a holistic analytical strategy. By adhering to the rigorous experimental protocols outlined, researchers can achieve unambiguous identification, ensuring the integrity and validity of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • ResearchGate. IR spectra of 3 ML of normal and d 5-isophorone adsorbed at 120 K. [Link]

  • NIST WebBook. Isophorone. [Link]

  • NIST WebBook. Cyclohexanone, 3,5-dimethyl-. [Link]

  • PubChem. 3,5-Dimethylcyclohexanone. [Link]

  • NIST WebBook. 2-Cyclohexen-1-one, 3,5-dimethyl-. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation. [Link]

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